Trifluperidol hydrochloride
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4NO2.ClH/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26;/h1,3-4,6-9,15,29H,2,5,10-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQXRZAHIZHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045810 | |
| Record name | Trifluperidol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2062-77-3 | |
| Record name | Trifluperidol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluperidol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trifluperidol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluperidol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUPERIDOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIC8RB6P81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Trifluperidol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluperidol (B1206776) hydrochloride is a potent, first-generation typical antipsychotic of the butyrophenone (B1668137) class, structurally and pharmacologically similar to haloperidol (B65202).[1] Its primary therapeutic action is derived from its robust antagonism of dopamine (B1211576) D2 receptors within the central nervous system's mesolimbic pathway.[2][3] This activity effectively mitigates the positive symptoms of psychosis, such as hallucinations and delusions.[2][3] Beyond its principal dopaminergic activity, trifluperidol exhibits a complex polypharmacology, including significant interactions with sigma-1 receptors, which may contribute to its overall clinical profile. This guide provides a detailed examination of its receptor binding affinity, downstream signaling effects, and the experimental methodologies used to elucidate these mechanisms.
Primary Mechanism of Action: Dopamine D2 Receptor Antagonism
The cornerstone of trifluperidol's antipsychotic effect is its high-affinity blockade of dopamine D2 receptors.[2][3] In psychotic disorders like schizophrenia, a state of hyperactive dopaminergic transmission in the mesolimbic pathway is often implicated.[2][4] Trifluperidol acts as a competitive antagonist at postsynaptic D2 receptors, inhibiting the excessive signaling of dopamine and thereby alleviating psychotic symptoms.[2]
However, this non-selective D2 receptor blockade across all major dopamine pathways is also responsible for the drug's significant side-effect profile.[5]
-
Nigrostriatal Pathway: Blockade in this pathway disrupts motor control, leading to extrapyramidal symptoms (EPS) such as parkinsonism, akathisia, and the long-term risk of tardive dyskinesia.[2][5]
-
Tuberoinfundibular Pathway: Dopamine normally inhibits prolactin release. D2 antagonism in this pathway leads to hyperprolactinemia.[5]
-
Mesocortical Pathway: In this pathway, which is often hypoactive in schizophrenia, D2 blockade can potentially worsen negative and cognitive symptoms.[5]
Downstream Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Antagonism by trifluperidol disrupts this canonical signaling cascade:
-
Receptor Blockade: Trifluperidol occupies the D2 receptor, preventing the binding of endogenous dopamine.
-
G-Protein Inactivation: The associated inhibitory G-protein (Gαi) remains in its inactive, GDP-bound state.
-
Adenylyl Cyclase Disinhibition: Without inhibition from activated Gαi, the enzyme adenylyl cyclase remains active. However, the net effect in dopaminergic signaling is a reduction of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) suppression. Essentially, trifluperidol prevents dopamine from inhibiting adenylyl cyclase.
-
Modulation of PKA Activity: The subsequent levels of Protein Kinase A (PKA) activity are altered, affecting the phosphorylation of downstream targets like the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), a key integrator of dopaminergic signaling.
Diagram: Trifluperidol's Antagonism of D2 Receptor Signaling
Caption: D2 receptor antagonism by trifluperidol.
Secondary Mechanism: Sigma-1 Receptor Interaction
Trifluperidol is also a potent ligand for sigma-1 receptors.[6] These receptors are not classical GPCRs but ligand-operated molecular chaperones located primarily at the endoplasmic reticulum (ER).[6][7] They are involved in regulating a wide array of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[7][8]
The interaction of trifluperidol with sigma-1 receptors is complex and may involve antagonism. This interaction can modulate glutamatergic and other neurotransmitter systems, potentially contributing to both therapeutic and adverse effects.[8][9] For instance, sigma-1 receptors modulate Ca2+ signaling by interacting with inositol-1,4,5-triphosphate (IP3) receptors at the ER membrane.[6]
Diagram: Trifluperidol's Interaction with Sigma-1 Receptor
Caption: Modulation of Sigma-1 receptor function.
Quantitative Data: Receptor Binding Affinity
The pharmacological profile of a drug is defined by its binding affinity for various receptors. Affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.[10]
| Receptor Target | Trifluperidol Ki (nM) | Pharmacological Action | Primary Clinical Relevance |
| Dopamine D2 | 0.25 - 1.45 | Antagonist | Antipsychotic Efficacy, EPS[11][12] |
| Sigma-1 (σ1) | ~30 | Ligand/Antagonist | Modulation of Ca²⁺ signaling, potential side effects[9] |
| Serotonin 5-HT2A | 2.1 | Antagonist | May mitigate some EPS[13] |
| Alpha-1 Adrenergic (α1) | 1.2 | Antagonist | Orthostatic hypotension, dizziness[12] |
| Dopamine D3 | 1.7 | Antagonist | Contributes to antipsychotic action |
| Dopamine D4 | 3.0 | Antagonist | Contributes to antipsychotic action |
Note: Ki values are compiled from various sources and may differ based on experimental conditions. The data presented reflects a consensus from available literature.
Experimental Protocols
The quantitative data and mechanistic understanding of trifluperidol are derived from standardized in vitro pharmacological assays.
Protocol: Competitive Radioligand Binding Assay (for Ki Determination)
This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.[14][15]
Objective: To determine the Ki of trifluperidol for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membrane homogenates from cells stably expressing human D2 receptors (e.g., CHO-K1 or HEK293 cells).[16]
-
Radioligand: A high-affinity D2 receptor ligand labeled with a radioisotope, such as [³H]-Spiperone.[11]
-
Test Compound: Trifluperidol hydrochloride at a range of concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol or spiperone) to saturate all specific binding sites.[11]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.[14]
-
Scintillation Counter: To quantify radioactivity.
Methodology:
-
Incubation: In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of the radioligand (typically at or below its Kd value) and varying concentrations of trifluperidol.[14][15] Three sets of reactions are prepared: Total Binding (membranes + radioligand), Non-specific Binding (membranes + radioligand + excess unlabeled antagonist), and Competition (membranes + radioligand + trifluperidol).
-
Equilibration: Incubate the plates at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[11]
-
Separation: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.[14]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of trifluperidol.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of trifluperidol that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Functional cAMP Assay (for D2 Antagonism)
This assay measures the functional consequence of receptor binding, specifically the modulation of intracellular cAMP levels.
Objective: To confirm that trifluperidol acts as an antagonist at the D2 receptor by preventing dopamine-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line expressing the human D2 receptor (e.g., CHO-D2R).
-
cAMP Stimulator: Forskolin (B1673556) (or a similar adenylyl cyclase activator).
-
D2 Agonist: Dopamine or a specific agonist like quinpirole.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF, AlphaScreen, or GloSensor.[17][18][19] These kits use competitive immunoassays or biosensors to quantify cAMP levels.[20]
Methodology:
-
Cell Plating: Seed the CHO-D2R cells into 384-well plates and culture until they form a confluent monolayer.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of trifluperidol for a set period (e.g., 15-30 minutes) at room temperature.[17]
-
Stimulation: Add a cocktail containing a fixed concentration of forskolin (to stimulate cAMP production) and a fixed concentration of dopamine (to inhibit cAMP production via D2 activation). The dopamine concentration is typically its EC80 to ensure a robust inhibitory signal.
-
Lysis and Detection: After a defined stimulation period (e.g., 30 minutes), lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit.[17]
-
Data Analysis:
-
The signal generated is inversely proportional to the amount of cAMP produced.
-
Plot the signal against the log concentration of trifluperidol.
-
Trifluperidol's antagonism will reverse the dopamine-induced inhibition, leading to a dose-dependent increase in cAMP (and thus a decrease in the assay signal for competitive assays).
-
Calculate the IC50 value, which represents the concentration of trifluperidol that reverses 50% of the dopamine-induced effect.
-
Conclusion
The mechanism of action of this compound is centered on its potent antagonism of the dopamine D2 receptor, which forms the basis of its antipsychotic efficacy. Its broader pharmacological profile, including high-affinity interactions with sigma-1, 5-HT2A, and alpha-1 adrenergic receptors, contributes to its complex clinical effects and side-effect profile. A thorough understanding of this polypharmacology, quantified through rigorous experimental methodologies like radioligand binding and functional assays, is critical for rational drug development and clinical application.
References
- 1. Trifluperidol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Sigma-1 Receptor Ligands Chlorpromazine and Trifluoperazine Attenuate Ca2+ Responses in Rat Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sigma Receptors [sigmaaldrich.com]
- 10. scielo.br [scielo.br]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. researchgate.net [researchgate.net]
- 13. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Dopamine D2 Receptor Binding Affinity of Trifluperidol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of trifluperidol (B1206776) hydrochloride for the dopamine (B1211576) D2 receptor. Trifluperidol, a typical antipsychotic of the butyrophenone (B1668137) class, exerts its therapeutic effects primarily through the blockade of D2 receptors in the brain.[1] An excess of dopamine transmission, particularly in the mesolimbic pathway, is associated with the positive symptoms of psychotic disorders such as schizophrenia.[1] By antagonizing D2 receptors, trifluperidol hydrochloride inhibits this excessive dopaminergic activity.[1]
Quantitative Binding Affinity Data
The binding affinity of a compound to its target receptor is a critical parameter in drug development, indicating the potency of the interaction. This affinity is typically expressed using values such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). A lower value signifies a higher binding affinity.
The following table summarizes the quantitative binding affinity data for trifluperidol at the human dopamine D2 receptor.
| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |
| Trifluperidol | Human Dopamine D2 | Radioligand Binding | [3H]-Spiperone | 0.25 | NIMH Psychoactive Drug Screening Program (PDSP) |
Table 1: Binding Affinity of Trifluperidol for the Dopamine D2 Receptor.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in neurotransmission. Upon binding of its endogenous ligand, dopamine, or an antagonist like trifluperidol, a conformational change is induced in the receptor, leading to the modulation of downstream signaling cascades.
The primary signaling pathway for the D2 receptor involves coupling to inhibitory G proteins (Gi/o). Activation of the D2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).
Conversely, antagonism of the D2 receptor by a compound such as trifluperidol blocks the inhibitory effect of dopamine, thereby disinhibiting adenylyl cyclase and leading to an increase in cAMP levels and subsequent PKA activation. This modulation of the cAMP/PKA pathway influences the phosphorylation state of numerous downstream proteins, ultimately altering neuronal excitability and gene expression.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor. The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of this compound for the dopamine D2 receptor. This protocol is based on common practices and can be adapted for specific laboratory conditions.
Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine D2 receptor using a competitive radioligand binding assay with [3H]-Spiperone.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membranes to the desired final concentration in the assay buffer.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [3H]-Spiperone, and membrane preparation.
-
Non-specific Binding: Assay buffer, [3H]-Spiperone, non-specific binding control, and membrane preparation.
-
Competition Binding: Serial dilutions of this compound, [3H]-Spiperone, and membrane preparation.
-
-
The final concentration of [3H]-Spiperone should be close to its Kd for the D2 receptor.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
This compound is a potent antagonist of the dopamine D2 receptor, with a high binding affinity in the sub-nanomolar range. This high affinity underlies its efficacy as an antipsychotic medication. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals involved in the study and development of dopaminergic drugs. The detailed experimental protocol for radioligand binding assays offers a practical framework for quantifying the binding characteristics of trifluperidol and other compounds targeting the dopamine D2 receptor. A thorough understanding of these principles is essential for the rational design of novel therapeutics with improved efficacy and side-effect profiles.
References
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Trifluperidol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifluperidol (B1206776) hydrochloride is a potent typical antipsychotic of the butyrophenone (B1668137) class, historically used in the management of psychoses such as schizophrenia and mania.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[3] This comprehensive technical guide delineates the current understanding of the pharmacokinetics and pharmacodynamics of trifluperidol hydrochloride, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. Due to the limited availability of specific quantitative pharmacokinetic data for this compound, this guide also provides comparative data for the structurally similar and extensively studied butyrophenone, haloperidol (B65202), to offer a relevant pharmacological context. Detailed, adaptable experimental protocols for key areas of study are also presented to facilitate further research and drug development efforts.
Pharmacokinetics
The pharmacokinetic profile of this compound dictates its absorption, distribution, metabolism, and excretion (ADME), which collectively determine the onset, intensity, and duration of its pharmacological effects. While comprehensive quantitative data for trifluperidol is scarce in publicly available literature, its general pharmacokinetic properties are characteristic of the butyrophenone class of antipsychotics.
Absorption
This compound is typically administered orally.[3]
Distribution
As a lipophilic compound, trifluperidol is expected to have a large volume of distribution, accumulating in tissues.
Metabolism
Trifluperidol undergoes hepatic metabolism.[3] While the specific cytochrome P450 (CYP) enzymes involved in its metabolism are not definitively identified, studies on other butyrophenones, such as haloperidol and bromperidol (B1667933), indicate that CYP3A4 plays a major role in their N-dealkylation.[4][5] It is plausible that CYP3A4 is also involved in the metabolism of trifluperidol.[6]
Excretion
The metabolites of trifluperidol are primarily excreted through the urine.[3]
Quantitative Pharmacokinetic Data
Specific quantitative pharmacokinetic parameters for this compound are largely unavailable in prominent databases such as DrugBank.[7] To provide a frame of reference, the following table summarizes the available data for trifluperidol and the corresponding, more complete, data for haloperidol.
Table 1: Pharmacokinetic Parameters of this compound (Data Availability)
| Parameter | Value | Source |
| Bioavailability | Not Available | [7] |
| Volume of Distribution | Not Available | [7] |
| Protein Binding | Not Available | [7] |
| Elimination Half-life | Variable | [3] |
| Clearance | Not Available | [7] |
| Route of Elimination | Primarily Urine | [3] |
| Metabolism | Hepatic | [3] |
Table 2: Comparative Pharmacokinetic Parameters of Haloperidol
| Parameter | Value | Source |
| Bioavailability | 60-70% (oral) | [8] |
| Volume of Distribution | 18 L/kg | [8] |
| Protein Binding | ~92% | [8] |
| Elimination Half-life | 14.5 - 36.7 hours (single oral dose) | |
| Clearance | Not specified | |
| Route of Elimination | Urine and feces | |
| Metabolism | Hepatic (CYP3A4, CYP2D6) | [5] |
Pharmacodynamics
The pharmacodynamic properties of this compound describe its mechanism of action at the molecular and cellular levels, which underlies its therapeutic and adverse effects.
Mechanism of Action
Trifluperidol is a potent antagonist of the dopamine D2 receptor.[3] In psychotic disorders like schizophrenia, an overactivity of dopamine transmission in the mesolimbic pathway is thought to contribute to positive symptoms such as hallucinations and delusions.[3] By blocking D2 receptors in this pathway, trifluperidol inhibits excessive dopaminergic activity, thereby alleviating these symptoms.[3]
Receptor Binding Profile
While its primary therapeutic action is mediated through D2 receptor antagonism, trifluperidol also exhibits affinity for other neurotransmitter receptors, which may contribute to its overall pharmacological profile, including its side effects. It has been shown to have some affinity for serotonin (B10506) (5-HT2) receptors.[3] The interaction with 5-HT2 receptors is a characteristic of some atypical antipsychotics and is thought to potentially contribute to a broader spectrum of efficacy, including effects on negative symptoms and a lower propensity for extrapyramidal side effects, although trifluperidol is classified as a typical antipsychotic.
Table 3: Receptor Binding Profile of this compound
| Receptor | Affinity/Action | Implication | Source |
| Dopamine D2 | Potent Antagonist | Primary antipsychotic effect; risk of extrapyramidal symptoms and hyperprolactinemia. | [3] |
| Serotonin 5-HT2A | Antagonist | May contribute to antipsychotic effect and potentially mitigate some extrapyramidal symptoms. | [3] |
Signaling Pathways
The binding of trifluperidol to the D2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. D2 receptors are coupled to Gi/o proteins. Antagonism of these receptors by trifluperidol blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to a disinhibition of cyclic AMP (cAMP) production.
Therapeutic Window and Side Effects
Positron Emission Tomography (PET) studies have shown that for typical antipsychotics, a D2 receptor occupancy of 65-80% is generally required for therapeutic efficacy.[9] Occupancy above 80% is strongly associated with an increased risk of extrapyramidal side effects (EPS), such as parkinsonism, dystonia, and akathisia.[9] Other significant side effects of trifluperidol include hyperprolactinemia (due to dopamine blockade in the tuberoinfundibular pathway), sedation, and anticholinergic effects like dry mouth and constipation.[10][11]
References
- 1. Trifluperidol - Wikipedia [en.wikipedia.org]
- 2. medindia.net [medindia.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Involvement of CYP3A4 in the metabolism of bromperidol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP3A is responsible for N-dealkylation of haloperidol and bromperidol and oxidation of their reduced forms by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Positron emission tomography studies on D2 dopamine receptor occupancy and plasma antipsychotic drug levels in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. What are the side effects of this compound? [synapse.patsnap.com]
An In-Depth Technical Guide to the Synthesis of Trifluperidol Hydrochloride and its Potential Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for Trifluperidol Hydrochloride, a potent butyrophenone (B1668137) antipsychotic. It details the chemical reactions involved, offers representative experimental protocols, and presents a thorough analysis of potential impurities that may arise during the manufacturing process. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of this active pharmaceutical ingredient (API).
Introduction
Trifluperidol is a typical antipsychotic medication belonging to the butyrophenone class, known for its high potency. It functions primarily as a dopamine (B1211576) D2 receptor antagonist and is used in the management of schizophrenia and other psychotic disorders. The hydrochloride salt of Trifluperidol is the commonly used pharmaceutical form. A robust and well-characterized synthetic process is crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide outlines the most common synthetic route to this compound and discusses the potential process-related and degradation impurities.
Synthesis Pathway of this compound
The synthesis of Trifluperidol is typically accomplished through a three-step process, commencing with a Grignard reaction, followed by a debenzylation step, and concluding with an N-alkylation reaction. The final step is the formation of the hydrochloride salt.
Overall Synthesis Scheme:
Caption: Overall synthetic pathway of this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. These are illustrative and may require optimization based on specific laboratory conditions and desired scale.
Step 1: Synthesis of 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol (Grignard Reaction)
Methodology: A solution of 3-bromobenzotrifluoride in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of magnesium turnings in anhydrous THF under a nitrogen atmosphere to initiate the formation of the Grignard reagent. Once the formation is complete, a solution of 1-benzyl-4-piperidone in anhydrous THF is added dropwise at a controlled temperature. The reaction mixture is stirred until completion and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of 4-(3-(Trifluoromethyl)phenyl)-4-piperidinol (Catalytic Debenzylation)
Methodology: 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol is dissolved in a suitable solvent, such as methanol (B129727) or ethanol. A catalytic amount of palladium on carbon (Pd/C, typically 5-10%) is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 40-50 psi) at room temperature or slightly elevated temperature. The reaction is monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed. Upon completion, the catalyst is removed by filtration through a bed of celite, and the filtrate is concentrated under reduced pressure to afford 4-(3-(trifluoromethyl)phenyl)-4-piperidinol.
Step 3: Synthesis of Trifluperidol (N-Alkylation)
Methodology: A mixture of 4-(3-(trifluoromethyl)phenyl)-4-piperidinol, 4-chloro-4'-fluorobutyrophenone, and a base (e.g., potassium carbonate or sodium bicarbonate) in a suitable solvent (e.g., methyl isobutyl ketone (MIBK) or acetonitrile) is heated to reflux. A catalytic amount of potassium iodide can be added to facilitate the reaction. The reaction progress is monitored by TLC or HPLC. After completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent and washed with water to remove any remaining inorganic impurities. The organic layer is then dried and concentrated to give crude Trifluperidol, which can be purified by recrystallization.
Step 4: Formation of this compound
Methodology: The purified Trifluperidol base is dissolved in a suitable solvent, such as isopropanol (B130326) or ethanol. A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring until the pH becomes acidic. The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
Quantitative Data
The following table summarizes the expected, though not explicitly documented in public literature, quantitative data for the synthesis of this compound. These values are based on typical yields and purities for analogous chemical transformations.
| Step | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1 | 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol | 75 - 85 | > 95 |
| 2 | 4-(3-(Trifluoromethyl)phenyl)-4-piperidinol | 80 - 90 | > 97 |
| 3 | Trifluperidol | 70 - 80 | > 98 |
| 4 | This compound | > 95 | > 99.5 |
Potential Impurities in this compound Synthesis
Impurity profiling is a critical aspect of drug development and manufacturing. The potential impurities in this compound can be categorized based on their origin: starting materials and intermediates, by-products from side reactions, and degradation products.
Impurity Formation Pathways:
Caption: Potential impurity formation pathways in Trifluperidol synthesis.
Table of Potential Impurities:
| Impurity Name | Structure | Potential Origin |
| Starting Materials and Intermediates | ||
| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | Unreacted starting material from Step 1. |
| 3-Bromobenzotrifluoride | C₇H₄BrF₃ | Unreacted starting material from Step 1. |
| 4-Chloro-4'-fluorobutyrophenone | C₁₀H₁₀ClFO | Unreacted starting material from Step 3. |
| 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol | C₁₉H₂₀F₃NO | Unreacted intermediate from Step 2. |
| 4-(3-(Trifluoromethyl)phenyl)-4-piperidinol | C₁₂H₁₄F₃NO | Unreacted intermediate from Step 3. |
| By-products | ||
| Biphenyl | C₁₂H₁₀ | Wurtz-type coupling of the Grignard reagent with unreacted 3-bromobenzotrifluoride in Step 1. |
| Benzene | C₆H₆ | Reaction of the Grignard reagent with adventitious water or other protic sources in Step 1. |
| 4-(Phenyl)-4-piperidinol | C₁₁H₁₅NO | If debromination occurs during Grignard formation followed by reaction. |
| Trifluperidol Dimer (or over-alkylated product) | C₃₄H₃₅F₇N₂O₂ | Reaction of a second molecule of 4-(3-(trifluoromethyl)phenyl)-4-piperidinol with Trifluperidol in Step 3. |
| Degradation Products | ||
| 4'-Fluoro-4-oxobutanoic acid | C₁₀H₉FO₃ | Potential hydrolytic degradation product of the butyrophenone side chain. |
| 4-Hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbaldehyde | C₁₃H₁₄F₃NO₂ | Potential oxidative degradation product. |
Conclusion
The synthesis of this compound is a well-established multi-step process. Careful control of reaction conditions and rigorous purification at each stage are essential to ensure the high purity of the final API. A thorough understanding of the potential impurities, their sources, and their formation pathways is critical for the development of effective analytical methods for quality control and for meeting stringent regulatory requirements. This guide provides a foundational understanding for professionals engaged in the synthesis and analysis of this compound. Further process optimization and impurity characterization studies are recommended to ensure the robustness and reproducibility of the manufacturing process.
In Vivo Dopamine D2 Receptor Occupancy of Trifluperidol Hydrochloride: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
Trifluperidol (B1206776) is a potent, first-generation (typical) antipsychotic belonging to the butyrophenone (B1668137) class of drugs.[1] Its primary mechanism of action is the blockade of dopamine (B1211576) D2 receptors in the brain, particularly within the mesolimbic and nigrostriatal pathways.[2] In conditions such as schizophrenia, hyperactivity of dopaminergic transmission is associated with positive symptoms like hallucinations and delusions. By antagonizing D2 receptors, trifluperidol inhibits excessive dopaminergic activity, thereby alleviating these symptoms.
Like other typical antipsychotics, the therapeutic efficacy of trifluperidol is intrinsically linked to its ability to occupy a significant percentage of D2 receptors. However, this action is not selective for the mesolimbic pathway, and blockade of D2 receptors in the nigrostriatal pathway is associated with a high risk of extrapyramidal symptoms (EPS), such as tremors, rigidity, and tardive dyskinesia.[1] Trifluperidol is noted to be considerably more potent by weight than haloperidol (B65202) and is associated with a higher incidence of these motor side effects.[1]
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o alpha subunit. Upon binding of dopamine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA). Trifluperidol, as an antagonist, binds to the D2 receptor but does not activate it, thereby blocking the downstream signaling initiated by dopamine.
Caption: Dopamine D2 receptor antagonist signaling pathway.
Quantitative Data: In Vitro Affinity and Preclinical In Vivo Potency
While direct human in vivo D2 receptor occupancy data for trifluperidol is lacking, its profile can be inferred from its high in vitro binding affinity and its potency in preclinical animal models that are highly correlated with D2 receptor blockade.
In Vitro Receptor Binding Affinity
The table below presents the in vitro binding affinities (Ki, nM) of trifluperidol and the comparator compound, haloperidol, for the dopamine D2 receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Species | Reference |
| Trifluperidol | Dopamine D2 | 0.25 | Rat | Leysen et al. (1982) |
| Haloperidol | Dopamine D2 | 1.4 | Rat | Seeman et al. (1976) |
| Note: This data is sourced from historical literature and methodologies may vary. The values serve as a comparative reference. |
Preclinical In Vivo Potency (Rodent Models)
Behavioral models in rodents, such as the induction of catalepsy and the inhibition of conditioned avoidance response (CAR), are well-established proxies for high D2 receptor occupancy and antipsychotic activity, respectively. Studies have shown that catalepsy is typically induced at D2 receptor occupancy levels exceeding 80%, while suppression of CAR correlates with occupancy levels of around 70-75%.[3][4]
The following table summarizes the median effective dose (ED50) values for trifluperidol and haloperidol in these predictive behavioral models.
| Compound | Behavioral Test | ED50 (mg/kg) | Route | Animal Model | Reference |
| Trifluperidol | Catalepsy | 0.12 | s.c. | Rat | Niemegeers & Janssen (1979) |
| Conditioned Avoidance Response | 0.03 | s.c. | Rat | Niemegeers & Janssen (1979) | |
| Haloperidol | Catalepsy | 0.30 | s.c. | Rat | Niemegeers & Janssen (1979) |
| Conditioned Avoidance Response | 0.06 | s.c. | Rat | Niemegeers & Janssen (1979) | |
| Note: The lower ED50 values for trifluperidol compared to haloperidol indicate its higher in vivo potency, which is consistent with its higher in vitro D2 receptor affinity. |
Experimental Protocols for In Vivo D2 Receptor Occupancy Measurement
The gold-standard for measuring in vivo receptor occupancy in humans is through neuroimaging techniques like PET and SPECT. The following describes a generalized protocol for a D2 receptor occupancy study, based on methodologies used for other antipsychotics, which would be applicable for trifluperidol.
General PET/SPECT Protocol
A typical study would involve a baseline scan to measure the unoccupied D2 receptor density, followed by a second scan after administration of trifluperidol to measure the occupied receptors.
Objective: To determine the relationship between trifluperidol dose, plasma concentration, and the percentage of D2 receptor occupancy in the striatum.
Subjects: Healthy volunteers or patients with schizophrenia.
Radioligand: A radiolabeled molecule that binds with high affinity and selectivity to D2 receptors. Common choices include:
-
[11C]raclopride: A widely used PET tracer with moderate affinity for D2 receptors, making it sensitive to displacement by antipsychotics.
-
[123I]IBZM: A common SPECT tracer for D2 receptor imaging.
Procedure:
-
Baseline Scan: Subjects undergo a PET or SPECT scan following the intravenous injection of the radioligand (e.g., [11C]raclopride). Dynamic imaging data is collected over a period of 60-90 minutes.
-
Drug Administration: Subjects are administered a single oral dose of trifluperidol hydrochloride.
-
Post-Drug Scan: A second PET or SPECT scan is performed at the time of expected peak plasma concentration of trifluperidol.
-
Blood Sampling: Serial arterial or venous blood samples are collected throughout the scans to measure the plasma concentration of the radioligand and trifluperidol.
-
Image Analysis:
-
Dynamic PET/SPECT images are reconstructed and co-registered with an anatomical MRI scan for accurate delineation of brain regions of interest (ROIs), such as the striatum (caudate and putamen) and a reference region with negligible D2 receptor density (e.g., cerebellum).
-
The binding potential (BPND) of the radioligand is calculated for the striatum in both the baseline and post-drug scans. BPND is a measure of the density of available receptors.
-
-
Occupancy Calculation: The percentage of D2 receptor occupancy (Occ) is calculated using the following formula:
-
Occ (%) = [ (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline ] * 100
-
Caption: Generalized workflow for a PET D2 receptor occupancy study.
Conclusion and Inferences for Trifluperidol
Although direct human in vivo D2 receptor occupancy data for trifluperidol are not available, the existing evidence strongly supports its classification as a potent D2 receptor antagonist.
-
High Potency: Based on its high in vitro affinity for the D2 receptor and its low ED50 values in preclinical models, trifluperidol is expected to achieve high levels of D2 receptor occupancy at relatively low clinical doses.[1]
-
Therapeutic Window: It is highly probable that the therapeutic window for trifluperidol aligns with that of other typical antipsychotics, where an occupancy of 65-80% is required for antipsychotic efficacy.
-
EPS Liability: The observation that trifluperidol has a high propensity to cause EPS suggests that the dose required for therapeutic effect likely results in D2 receptor occupancy exceeding 80% in the nigrostriatal pathway.[1] The narrow gap between the ED50 for antipsychotic-like effects (CAR) and EPS-like effects (catalepsy) in animal models further supports this inference.
For drug development professionals, these characteristics position trifluperidol as a reference compound for high-potency D2 antagonism. Future PET or SPECT studies are warranted to definitively characterize its in vivo dose-occupancy relationship in humans, which would provide valuable data for the development of new antipsychotics with optimized therapeutic windows.
References
Navigating the Central Nervous System: A Technical Guide to Trifluperidol Hydrochloride Penetration and Distribution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical aspects of trifluperidol (B1206776) hydrochloride's penetration into and distribution within the central nervous system (CNS). As a potent butyrophenone (B1668137) antipsychotic, the efficacy and side-effect profile of trifluperidol are intrinsically linked to its ability to cross the blood-brain barrier (BBB) and accumulate in specific brain regions. While direct quantitative data for trifluperidol is limited in publicly available literature, this guide outlines the established experimental methodologies used to characterize the CNS pharmacokinetics of antipsychotics. Data from closely related compounds, such as haloperidol (B65202), are presented to provide a comparative framework.
Core Concepts in CNS Drug Distribution
The journey of a drug from systemic circulation into the brain is a complex process governed by the highly selective blood-brain barrier. Understanding the key parameters that define this process is fundamental to CNS drug development. Trifluperidol, like its counterpart haloperidol, is a lipophilic compound, which is a favorable characteristic for BBB penetration. However, it may also be a substrate for efflux transporters, which actively pump drugs out of the brain.
Key parameters in assessing CNS distribution include:
-
Brain-to-Plasma Ratio (Kp): This ratio indicates the overall extent of a drug's accumulation in the brain relative to the blood. A high Kp value suggests significant brain penetration.
-
Unbound Fraction in Brain (fu,brain): Only the unbound fraction of a drug is pharmacologically active and able to interact with its target receptors. This parameter is crucial for understanding the relationship between drug concentration and therapeutic effect.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This ratio of the unbound drug concentration in the brain to that in the plasma provides the most accurate measure of BBB transport, independent of plasma and brain tissue binding. A Kp,uu value of 1 suggests passive diffusion, while a value less than 1 indicates active efflux, and a value greater than 1 suggests active influx.
Experimental Methodologies for Assessing CNS Penetration and Distribution
A multi-pronged approach combining in vivo and in vitro techniques is necessary to fully characterize the CNS distribution of a compound like trifluperidol hydrochloride.
In Vivo Studies
This is a fundamental in vivo method to determine the total concentration of a drug in the brain.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing: this compound is administered, typically via intravenous (IV) or intraperitoneal (IP) injection, at a pharmacologically relevant dose.
-
Sample Collection: At predetermined time points post-dosing, animals are euthanized. Blood samples are collected via cardiac puncture into heparinized tubes, and the brain is rapidly excised.
-
Sample Processing:
-
Blood is centrifuged to obtain plasma.
-
The brain is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
-
-
Drug Extraction: An organic solvent (e.g., acetonitrile) is added to both plasma and brain homogenate samples to precipitate proteins and extract the drug.
-
Quantitative Analysis (LC-MS/MS): The extracted samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides high sensitivity and selectivity for quantifying trifluperidol concentrations.
Quantitative whole-body autoradiography (QWBA) can be adapted for detailed brain imaging to visualize the distribution of a radiolabeled drug.
Experimental Protocol:
-
Radiolabeling: Trifluperidol is synthesized with a radioactive isotope (e.g., 3H or 14C).
-
Animal Dosing: The radiolabeled trifluperidol is administered to rats.
-
Tissue Sectioning: At various time points, animals are euthanized, and the brains are frozen and sectioned into thin slices using a cryomicrotome.
-
Imaging: The brain slices are exposed to a phosphor imaging plate or photographic emulsion. The radioactive decay creates a visual image of the drug's distribution.
-
Image Analysis: The density of the signal in different brain regions is quantified using image analysis software and compared to standards to determine the concentration of the drug in each region.
In Vitro Studies
This assay is the gold standard for determining the unbound fraction of a drug in the brain (fu,brain).
Experimental Protocol:
-
Preparation of Brain Homogenate: Brains from drug-naive rats are homogenized.
-
Equilibrium Dialysis Setup: A dialysis device with two chambers separated by a semi-permeable membrane is used. One chamber is filled with the brain homogenate spiked with trifluperidol, and the other with buffer.
-
Incubation: The device is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane into the buffer chamber.
-
Sample Analysis: The concentrations of trifluperidol in both the brain homogenate and the buffer chambers are measured by LC-MS/MS.
-
Calculation: The unbound fraction in the brain is calculated as the ratio of the concentration in the buffer to the concentration in the brain homogenate.
Quantitative CNS Distribution Data for Butyrophenone Antipsychotics
Due to the scarcity of specific data for trifluperidol, the following tables present representative data for the structurally and functionally similar antipsychotic, haloperidol. This information serves as a valuable proxy for estimating the potential CNS distribution profile of trifluperidol.
Table 1: Illustrative Brain-to-Plasma Concentration Ratios for Haloperidol in Rats
| Time Post-Dose (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| 1 | 50 | 500 | 10 |
| 4 | 30 | 360 | 12 |
| 8 | 15 | 210 | 14 |
| 24 | 5 | 80 | 16 |
Disclaimer: These are hypothetical data based on typical findings for haloperidol and are for illustrative purposes only.
Table 2: Illustrative Regional Brain Distribution of Haloperidol in Rats (% of Total Brain Concentration)
| Brain Region | % of Total Brain Concentration |
| Striatum | 25 |
| Cortex | 20 |
| Hippocampus | 15 |
| Cerebellum | 10 |
| Thalamus | 10 |
| Midbrain | 10 |
| Brainstem | 10 |
Disclaimer: These are hypothetical data based on the known distribution patterns of butyrophenones and are for illustrative purposes only.
Relevant Signaling Pathway: Dopamine D2 Receptor Antagonism
Trifluperidol exerts its primary antipsychotic effect by acting as an antagonist at dopamine D2 receptors. Understanding this pathway is crucial for interpreting its effects in the brain.
Conclusion
While specific pharmacokinetic data on the CNS penetration and distribution of this compound remains to be fully elucidated in the public domain, the methodologies for such investigations are well-established. By employing techniques such as brain homogenate analysis, autoradiography, and equilibrium dialysis, researchers can build a comprehensive profile of this compound's behavior in the brain. The data from related butyrophenones, like haloperidol, strongly suggest that trifluperidol likely achieves significant brain penetration with a heterogeneous distribution pattern. Further studies are warranted to provide precise quantitative data for trifluperidol, which will be invaluable for optimizing its therapeutic use and minimizing adverse effects in the treatment of psychotic disorders.
Off-Target Effects of Trifluperidol Hydrochloride in Neuronal Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluperidol (B1206776) hydrochloride, a typical antipsychotic of the butyrophenone (B1668137) class, is primarily recognized for its potent antagonism of the dopamine (B1211576) D2 receptor, which underlies its therapeutic efficacy in treating psychosis.[1][2] However, its pharmacological profile extends beyond this primary target, exhibiting significant interactions with a range of other neuronal receptors and ion channels. These off-target effects are crucial for a comprehensive understanding of its therapeutic window, potential side effects, and opportunities for drug repurposing. This technical guide provides an in-depth overview of the known off-target effects of Trifluperidol hydrochloride in neuronal cultures, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Quantitative Analysis of Off-Target Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound for various off-target receptors, compiled from in vitro radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Receptor Target | Binding Affinity (Ki) [nM] | Primary Function in Neurons | Potential Implication of Off-Target Binding |
| Dopamine D2 | 1.8[3] | Primary target for antipsychotic action | Therapeutic effect, but also potential for extrapyramidal side effects |
| Serotonin 5-HT2A | 2.5[3] | Modulation of mood, cognition, and perception | May contribute to antipsychotic efficacy and influence side-effect profile |
| Alpha-1 Adrenergic | 1.9[3] | Regulation of alertness, blood pressure, and sympathetic nervous system activity | Potential for cardiovascular side effects such as orthostatic hypotension |
| Sigma-1 | 3.3[3] | Modulation of intracellular calcium signaling, ion channel function, and neurite outgrowth[4][5] | Neuroprotective or neurotoxic effects, modulation of glutamatergic neurotransmission |
| NMDA (NR1a/NR2B subtype) | Inhibition observed[6] | Excitatory neurotransmission, synaptic plasticity, learning, and memory | Alteration of synaptic plasticity and potential for cognitive side effects |
Off-Target Effects on Neuronal Ion Channels
This compound has been shown to modulate the activity of several voltage-gated calcium channels in neurons. The inhibitory effects on these channels can significantly impact neuronal excitability and neurotransmitter release.
| Ion Channel Target | Observed Effect | Potential Implication in Neuronal Cultures |
| T-type Ca2+ Channels | Inhibition (less potent than for D2 receptors)[7] | Alteration of neuronal firing patterns and calcium-dependent signaling |
| N-type Ca2+ Channels | Inhibition[8] | Modulation of neurotransmitter release at presynaptic terminals |
| P-type Ca2+ Channels | Inhibition[8] | Modulation of neurotransmitter release at presynaptic terminals |
| L-type Ca2+ Channels | Induction of calcium influx[9][10] | Increased intracellular calcium levels, potentially rendering neurons more susceptible to oxidative stress[9] |
Experimental Protocols
Neuronal Cell Culture
-
Cell Lines: Commonly used cell lines for studying neuroleptic effects include human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells.[11] For more complex and physiologically relevant models, primary neuronal cultures from specific brain regions (e.g., hippocampus, cortex) of rodents or human induced pluripotent stem cell (hiPSC)-derived neurons are utilized.[12][13]
-
Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2. Culture media vary depending on the cell type but generally consist of a basal medium (e.g., DMEM/F-12 or Neurobasal medium) supplemented with fetal bovine serum (FBS) or serum-free supplements (e.g., B-27), glutamine, and antibiotics.[14]
-
Differentiation (for SH-SY5Y and hiPSCs): To induce a more mature neuronal phenotype, SH-SY5Y cells can be treated with retinoic acid.[11] hiPSCs require specific differentiation protocols involving a cocktail of growth factors and small molecules to generate desired neuronal subtypes.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Harvest cultured neurons and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[15]
-
Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[15]
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.[15]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[15]
-
-
Binding Reaction:
-
In a 96-well plate, add the prepared cell membranes to the assay buffer.
-
Add a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Add varying concentrations of the unlabeled test compound (this compound).
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[15]
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.[15]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[15]
-
Measure the radioactivity retained on the filters using a scintillation counter.[15]
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.[15]
-
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to a compound.
-
Cell Preparation:
-
Measurement:
-
Use a microplate reader with fluorescence detection capabilities (e.g., FlexStation 3) to measure the baseline fluorescence of the cells.[16]
-
Add this compound at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time to monitor changes in intracellular calcium levels.[16]
-
-
Data Analysis:
-
Analyze the kinetic data to determine parameters such as peak fluorescence, amplitude of the calcium response, and the area under the curve.
-
Compare the responses at different concentrations of this compound to determine its effect on calcium influx or release.[16]
-
Signaling Pathways and Visualizations
Trifluperidol's Interaction with Dopamine D2 and Serotonin 5-HT2A Receptors
Trifluperidol's primary antipsychotic effect is mediated by its antagonism of the D2 receptor, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase. Its interaction with the 5-HT2A receptor, another GPCR that activates the phospholipase C pathway, can modulate dopaminergic signaling and contribute to its overall pharmacological profile.
Caption: Trifluperidol's antagonism of D2 and 5-HT2A receptors.
Off-Target Modulation of Sigma-1 Receptor Signaling
Trifluperidol's binding to the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface, can modulate intracellular calcium homeostasis and influence neuronal survival pathways.[4][17]
Caption: Trifluperidol's interaction with the Sigma-1 receptor.
Experimental Workflow for Assessing Off-Target Effects
The following diagram outlines a typical workflow for investigating the off-target effects of a compound like this compound in neuronal cultures.
Caption: Workflow for off-target effect analysis.
Conclusion
The off-target profile of this compound is complex, involving interactions with serotonergic, adrenergic, and sigma receptors, as well as various calcium channels. A thorough understanding of these interactions is paramount for predicting its full range of physiological effects, both therapeutic and adverse. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuanced pharmacology of this compound and other neuroactive compounds in neuronal cultures. This knowledge is essential for the rational design of safer and more effective therapeutic agents for neuropsychiatric disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Trifluperidol | 749-13-3 | Benchchem [benchchem.com]
- 4. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smartscitech.com [smartscitech.com]
- 6. Characterization of haloperidol and trifluperidol as subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists using [3H]TCP and [3H]ifenprodil binding in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Inhibition of P-type and N-type calcium channels by dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haloperidol induces calcium ion influx via L-type calcium channels in hippocampal HN33 cells and renders the neurons more susceptible to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using Cell Cultures for the Investigation of Treatments for Attention Deficit Hyperactivity Disorder: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Modeling Neural Diseases In Vitro | Drug Discovery News [drugdiscoverynews.com]
- 14. criver.com [criver.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 17. Sigma-1 Receptor Ligands Chlorpromazine and Trifluoperazine Attenuate Ca2+ Responses in Rat Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Trifluperidol Hydrochloride: An In-depth Analysis of its Interaction with Serotonin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluperidol (B1206776), a typical antipsychotic of the butyrophenone (B1668137) class, has been a subject of research for its role in managing psychotic disorders. While its primary mechanism of action is attributed to potent dopamine (B1211576) D2 receptor antagonism, its interaction with other neurotransmitter systems, particularly the serotonin (B10506) (5-HT) receptors, contributes to its overall pharmacological profile. This technical guide provides a comprehensive overview of the effects of trifluperidol hydrochloride on various serotonin receptor subtypes, presenting available quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways.
Introduction
This compound is a first-generation antipsychotic medication primarily indicated for the treatment of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy in alleviating the positive symptoms of psychosis, such as hallucinations and delusions, is mainly mediated through the blockade of dopamine D2 receptors in the mesolimbic pathway.[2] However, like many antipsychotics, trifluperidol exhibits a broader receptor binding profile, including interactions with serotonin (5-HT) receptors.[3] This interaction with the serotonergic system may play a role in modulating its therapeutic effects and side-effect profile.[2][3] Understanding the nuanced effects of trifluperidol on specific 5-HT receptor subtypes is crucial for a complete characterization of its mechanism of action and for the development of novel antipsychotic agents with improved efficacy and tolerability.
Quantitative Analysis of Binding Affinity
The affinity of this compound for various serotonin receptor subtypes has been characterized through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The available data for trifluperidol's binding to human cloned serotonin receptors are summarized in the table below.
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 180 |
| 5-HT2A | 2.5 |
| 5-HT2C | 280 |
Data sourced from a comprehensive receptor binding profile study of butyrophenone antipsychotics.
These data indicate that trifluperidol possesses the highest affinity for the 5-HT2A receptor subtype among the tested serotonin receptors, with a Ki value in the low nanomolar range. Its affinity for the 5-HT1A and 5-HT2C receptors is considerably lower.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize the interaction of this compound with serotonin receptors.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a drug for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest by the unlabeled drug being tested.
Objective: To determine the binding affinity (Ki) of this compound for specific serotonin receptor subtypes.
Materials:
-
HEK293 cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For determination of non-specific binding, a separate set of wells will contain a high concentration of a known non-radiolabeled ligand for the receptor.
-
Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of trifluperidol that inhibits 50% of the specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Signaling Pathways
The interaction of trifluperidol with serotonin receptors, particularly its antagonist activity at the 5-HT2A receptor, can modulate downstream signaling cascades. 5-HT2A receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.
5-HT2A Receptor Signaling and its Antagonism by Trifluperidol
Activation of the 5-HT2A receptor by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Trifluperidol, by acting as an antagonist at the 5-HT2A receptor, blocks the binding of serotonin and thereby inhibits this signaling cascade.
5-HT2A Receptor Signaling Pathway
Discussion and Future Directions
The available data demonstrate that this compound exhibits a high affinity for the 5-HT2A receptor, suggesting that modulation of this receptor is a significant component of its pharmacological activity. The antagonism of 5-HT2A receptors by typical antipsychotics is thought to contribute to a lower incidence of extrapyramidal side effects compared to purely dopaminergic antagonists and may also play a role in the management of negative symptoms of schizophrenia.
Further research is warranted to fully elucidate the functional consequences of trifluperidol's interaction with a broader range of serotonin receptor subtypes. Functional assays are needed to determine whether trifluperidol acts as an antagonist, agonist, or inverse agonist at these receptors and to quantify its potency and efficacy. Investigating the impact of trifluperidol on downstream second messenger systems, such as cAMP and inositol phosphate (B84403) pathways, for each receptor subtype will provide a more complete understanding of its molecular pharmacology. A comprehensive binding profile across all known serotonin receptor subtypes would also be invaluable. This knowledge will be instrumental in refining our understanding of the therapeutic actions and side-effect profile of trifluperidol and will aid in the rational design of future antipsychotic drugs with enhanced efficacy and safety.
Conclusion
This compound's interaction with the serotonergic system, particularly its high-affinity antagonism of the 5-HT2A receptor, is a key aspect of its pharmacological profile. This technical guide has summarized the available quantitative binding data, provided an overview of the experimental methodologies used for its characterization, and visualized the relevant signaling pathways. Continued investigation into the functional activity of trifluperidol at a wider array of serotonin receptor subtypes will be critical for a complete understanding of its mechanism of action and for advancing the development of next-generation antipsychotic therapies.
References
The Butyrophenone Backbone: A Technical Guide to Trifluperidol as a Research Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Discovered in 1959 at Janssen Pharmaceutica, Trifluperidol is a potent typical antipsychotic belonging to the butyrophenone (B1668137) chemical class.[1][2] Initially developed for the treatment of psychosis, including mania and schizophrenia, its robust pharmacological profile has made it a valuable tool in neuroscience research.[1] This technical guide provides an in-depth exploration of the historical development of Trifluperidol, its pharmacological properties, and its application as a research tool for investigating neural pathways and screening novel psychoactive compounds.
Historical Development and Early Clinical Applications
Trifluperidol emerged from the concerted efforts to develop effective treatments for psychotic disorders in the mid-20th century. As a butyrophenone derivative, its mechanism of action was primarily linked to the blockade of dopamine (B1211576) receptors, a hallmark of first-generation antipsychotics. Early clinical studies demonstrated its efficacy in managing the positive symptoms of schizophrenia, such as hallucinations and delusions. However, like other typical antipsychotics, it was also associated with a significant incidence of extrapyramidal side effects.
Pharmacological Profile: A Multi-Target Ligand
Trifluperidol's utility as a research tool stems from its distinct and potent interactions with several key neurotransmitter receptors. Its primary mechanism of action is the high-affinity antagonism of dopamine D2 receptors. However, it also exhibits significant affinity for sigma-1 (σ1) and serotonin (B10506) 5-HT2A receptors, making it a valuable pharmacological probe for dissecting the roles of these receptor systems in various physiological and pathological processes.
Quantitative Data: Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki values) of Trifluperidol for various neurotransmitter receptors, providing a quantitative overview of its selectivity profile. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference(s) |
| Dopamine D2 | 1.8 | [3] |
| Dopamine D2 | 9.70 (-log[M]) | [4] |
| Sigma-1 (σ1) | 3.3 | [3][5] |
| Sigma-1 (σ1) | 9.08 (-log[M]) | [4] |
| Serotonin 5-HT2A | 2.5 | [3] |
| Alpha-1 Adrenergic | 1.9 | [3] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue preparation.
Trifluperidol as a Research Tool: Key Experimental Applications
Trifluperidol's well-characterized pharmacology makes it an invaluable tool in a variety of preclinical research settings.
Investigating Dopaminergic Systems
Given its high affinity for D2 receptors, Trifluperidol is frequently used to study the role of dopamine in behavior and disease.
-
Animal Models of Psychosis: Trifluperidol is employed to validate and characterize animal models of psychosis. For instance, it is used to reverse the behavioral effects of dopamine agonists like amphetamine or apomorphine (B128758) in models of prepulse inhibition (PPI) and conditioned avoidance response (CAR), which are translational measures of sensorimotor gating and antipsychotic efficacy, respectively.[6][7][8][9][10][11][12][13][14][15]
-
Receptor Occupancy Studies: In preclinical imaging studies, radiolabeled forms of Trifluperidol or its analogs can be used to determine the in vivo occupancy of D2 receptors, helping to correlate receptor binding with behavioral and physiological outcomes.
Probing the Function of Sigma-1 Receptors
Trifluperidol's potent antagonism at σ1 receptors allows researchers to investigate the multifaceted roles of this intracellular chaperone protein.
-
Modulation of Intracellular Calcium: The σ1 receptor is a ligand-operated chaperone protein that modulates calcium signaling at the endoplasmic reticulum (ER)-mitochondria interface.[16][17][18] Trifluperidol, as a σ1 antagonist, can be used to probe the consequences of blocking this modulation on intracellular calcium homeostasis and downstream signaling events.[1][2][19][20][21][22][23][24][25][26]
-
Neuroprotection and Neuroplasticity Studies: The σ1 receptor is implicated in neuroprotective and neuroplastic processes. By blocking σ1 receptor function, Trifluperidol can be used to elucidate the receptor's contribution to neuronal survival and synaptic plasticity in models of neurodegenerative diseases and brain injury.[27]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Trifluperidol as a research tool.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor using Trifluperidol as a reference compound.
Materials:
-
Membrane Preparation: Rat striatal tissue or cells expressing human D2 receptors.
-
Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligands: Trifluperidol (for generating a standard curve) and test compounds.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge at low speed to remove debris. Pellet the membranes by high-speed centrifugation, wash the pellet with fresh buffer, and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of an unlabeled D2 antagonist like haloperidol (B65202) (10 µM, for non-specific binding).
-
50 µL of various concentrations of Trifluperidol or the test compound.
-
50 µL of [3H]-Spiperone (at a concentration close to its Kd, typically 0.1-1 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[28]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][29][30][31]
Sigma-1 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay for the σ1 receptor.
Materials:
-
Membrane Preparation: Guinea pig brain or liver tissue, or cells expressing human σ1 receptors.
-
Radioligand: [3H]-(+)-Pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 8.0.
-
Unlabeled Ligands: Trifluperidol and test compounds.
-
Scintillation Cocktail, Glass fiber filters, Cell harvester, Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described for the D2 receptor binding assay.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of an unlabeled σ1 ligand like haloperidol (10 µM, for non-specific binding).
-
50 µL of various concentrations of Trifluperidol or the test compound.
-
50 µL of [3H]-(+)-Pentazocine (at a concentration near its Kd, typically 2-5 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.[32]
-
Filtration and Quantification: Follow the same procedure as for the D2 receptor binding assay.
-
Data Analysis: Analyze the data as described for the D2 receptor binding assay to determine the Ki value for the test compounds at the σ1 receptor.[19][32][33][34]
Signaling Pathways and Visualization
Trifluperidol's effects are mediated through its interaction with the signaling pathways of its target receptors. The following diagrams, generated using Graphviz (DOT language), illustrate the canonical signaling cascades for the Dopamine D2 and Sigma-1 receptors.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 receptor signaling at the ER-mitochondria interface.
Conclusion
Trifluperidol, a compound with a rich history in clinical psychiatry, has evolved into a cornerstone research tool in neuropharmacology. Its well-defined interactions with dopamine D2, sigma-1, and other receptors provide a powerful lens through which to investigate complex neural circuits and signaling pathways. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of Trifluperidol in advancing our understanding of brain function and in the development of novel therapeutics for neuropsychiatric disorders.
References
- 1. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 8. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Olanzapine, Risperidone and Haloperidol on Prepulse Inhibition in Schizophrenia Patients: A Double-Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interactions of neuroleptic compounds at alpha 2-adrenergic receptor affinity states in bovine caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 18. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 21. Trifluoperazine Elevates Intracellular Ca2+ Levels and Locks Open the Store-Operated Calcium Entry Channels in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Trifluoperazine-induced conformational change in Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Microglial intracellular Ca2+ signaling as a target of antipsychotic actions for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. taylorfrancis.com [taylorfrancis.com]
- 26. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. giffordbioscience.com [giffordbioscience.com]
- 30. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 32. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Trifluperidol Hydrochloride in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trifluperidol (B1206776) hydrochloride, a potent typical antipsychotic, in preclinical schizophrenia research. Detailed protocols for key behavioral assays are provided to guide study design and execution in animal models.
Introduction
Trifluperidol hydrochloride is a typical antipsychotic belonging to the butyrophenone (B1668137) class of drugs, which also includes the widely studied compound haloperidol (B65202).[1] It is recognized for its high potency in managing the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Its primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors in the central nervous system.[1][2] Due to its robust pharmacological profile, trifluperidol serves as a valuable tool in animal models to investigate the neurobiology of psychosis and to screen novel antipsychotic compounds.
Mechanism of Action
The antipsychotic effects of trifluperidol are primarily attributed to its high-affinity antagonism of dopamine D2 receptors, particularly within the mesolimbic pathway.[1][2] Overactivity in this pathway is strongly associated with the positive symptoms of schizophrenia.[1] By blocking D2 receptors, trifluperidol modulates downstream signaling cascades, leading to a reduction in excessive dopaminergic neurotransmission.
Beyond its primary target, trifluperidol also exhibits high affinity for serotonin (B10506) 5-HT2A, alpha-1 adrenergic, and sigma-1 receptors.[2] Its interaction with 5-HT2A receptors may contribute to its overall antipsychotic profile, a characteristic shared with some atypical antipsychotics.[3] Furthermore, trifluperidol has been shown to be a subtype-selective antagonist at the NR1a/NR2B subtype of the NMDA receptor, which is significant given the role of glutamatergic dysfunction in schizophrenia pathophysiology.[4]
Pharmacological Data
Trifluperidol's receptor binding profile is characterized by high affinity for several receptors implicated in the pathophysiology of schizophrenia.
Table 1: Receptor Binding Affinity of Trifluperidol
| Receptor Target | Ki (nM) |
| Dopamine D2 | 1.8[2] |
| Serotonin 5-HT2A | 2.5[2] |
| Alpha-1 Adrenergic | 1.9[2] |
| Sigma-1 | 3.3[2] |
| Note: Ki values represent the concentration required to occupy 50% of receptors in vitro; a lower value indicates higher affinity.[2] |
Application in Animal Models of Schizophrenia
Trifluperidol is effective in preclinical assays that model symptoms of schizophrenia. These models often rely on pharmacological manipulation to induce behaviors analogous to psychosis, such as hyperactivity, stereotypy, and deficits in sensorimotor gating. NMDA receptor antagonists like phencyclidine (PCP) are widely used to create robust and reliable models for testing antipsychotics.[3]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Trifluperidol | 749-13-3 | Benchchem [benchchem.com]
- 3. Effects of neuroleptics on phencyclidine (PCP)-induced locomotor stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of haloperidol and trifluperidol as subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists using [3H]TCP and [3H]ifenprodil binding in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trifluperidol Hydrochloride in Behavioral Assays for Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Trifluperidol hydrochloride, a potent typical antipsychotic, in preclinical behavioral assays relevant to the study of psychosis. The protocols and data presented are intended to guide researchers in designing and interpreting experiments aimed at evaluating the antipsychotic potential of novel compounds.
Introduction to this compound
This compound is a member of the butyrophenone (B1668137) class of antipsychotic drugs, known for its high affinity and potent antagonism of the dopamine (B1211576) D2 receptor.[1][2] Its mechanism of action is primarily centered on blocking dopaminergic transmission in the mesolimbic pathway of the brain, which is thought to be hyperactive in psychotic states like schizophrenia.[1][2] This blockade helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[1][2] Due to its potent D2 antagonism, Trifluperidol is a valuable tool in preclinical research to model the effects of typical antipsychotics and to serve as a benchmark for the development of new antipsychotic agents.
Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound exerts its antipsychotic effects by binding to and blocking the dopamine D2 receptor, a G-protein coupled receptor. In a normal state, the binding of dopamine to the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and modulation of downstream effectors like Protein Kinase A (PKA). By acting as an antagonist, Trifluperidol prevents dopamine from binding to the D2 receptor, thereby inhibiting this signaling pathway.
Key Behavioral Assays for Psychosis Research
Several behavioral assays in rodents are widely used to screen for antipsychotic drug activity. This compound, or similar butyrophenones like haloperidol, consistently produce characteristic effects in these models.
Locomotor Activity
Principle: Psychostimulants like amphetamine or phencyclidine (PCP) induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of psychosis. Antipsychotic drugs are expected to reduce this hyperactivity. Spontaneous locomotor activity can also be assessed to determine the sedative effects of a compound.
Data Summary:
| Behavioral Assay | Animal Model | Treatment | Dose Range (as Haloperidol) | Observed Effect |
| Spontaneous Locomotor Activity | Rat/Mouse | Haloperidol | 0.05 - 0.5 mg/kg | Dose-dependent decrease in activity |
| Amphetamine-Induced Hyperactivity | Rat | Haloperidol | 0.05 - 0.2 mg/kg | Reversal of hyperlocomotion |
| PCP-Induced Hyperactivity | Rat | Haloperidol | 0.03 - 0.1 mg/kg | Inhibition of hyperlocomotion |
Note: Doses for this compound may need to be adjusted based on its higher potency compared to haloperidol.
Experimental Protocol: Amphetamine-Induced Hyperactivity
-
Animals: Male Wistar rats (250-300g).
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water ad libitum.
-
Habituation: Acclimate rats to the open-field arenas (e.g., 40x40 cm boxes with infrared beams) for 30-60 minutes for 2-3 days prior to testing.
-
Drug Administration:
-
Administer this compound (or vehicle) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
After a pretreatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, s.c.).
-
-
Data Collection: Immediately place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the Trifluperidol-treated group to the vehicle-treated and amphetamine-only groups using ANOVA followed by post-hoc tests.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Principle: PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists or NMDA antagonists. Antipsychotics are expected to restore normal PPI.
Data Summary:
| Behavioral Assay | Animal Model | Treatment Model | Treatment | Dose Range (as Haloperidol) | Observed Effect | | --- | --- | --- | --- | --- | | Prepulse Inhibition | Rat | Apomorphine-induced deficit | Haloperidol | 0.1 - 0.5 mg/kg | Reversal of PPI deficit | | Prepulse Inhibition | Mouse (low-gating strain) | No deficit model | Haloperidol | 0.1 - 0.5 mg/kg | Increase in PPI |
Experimental Protocol: Apomorphine-Induced PPI Deficit
-
Animals: Male Sprague-Dawley rats (275-350g).
-
Apparatus: Startle chambers equipped with a loudspeaker and a sensor to detect whole-body startle.
-
Habituation: Place rats in the startle chambers for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Drug Administration:
-
Administer this compound (or vehicle) (s.c. or i.p.).
-
After a pretreatment period (e.g., 20-30 minutes), administer the dopamine agonist apomorphine (B128758) (e.g., 0.5 mg/kg, s.c.) to induce a PPI deficit.
-
-
Testing Session: 5-10 minutes after apomorphine injection, begin the PPI session. The session consists of a pseudo-random presentation of different trial types:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse + Pulse trials: A weak, non-startling prepulse (e.g., 73, 76, or 82 dB white noise for 20 ms) presented 100 ms (B15284909) before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity: %PPI = 100 - [((startle amplitude on prepulse + pulse trials) / (startle amplitude on pulse-alone trials)) x 100]. Compare %PPI between treatment groups.
Conditioned Avoidance Response (CAR)
Principle: The CAR task assesses an animal's ability to learn to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone).[3] Typical antipsychotics, including butyrophenones, selectively suppress this conditioned avoidance response at doses that do not impair the animal's ability to escape the aversive stimulus once it is present.[3] This selective suppression is highly predictive of clinical antipsychotic efficacy.
Data Summary:
| Behavioral Assay | Animal Model | Treatment | Dose Range (as Haloperidol) | Observed Effect | | --- | --- | --- | --- | | Conditioned Avoidance Response | Rat | Haloperidol | 0.05 - 0.15 mg/kg | Dose-dependent decrease in avoidance responses with no effect on escape responses |
Experimental Protocol: Shuttle-Box CAR
-
Animals: Male Wistar rats (200-250g).
-
Apparatus: A two-compartment shuttle box with a grid floor for delivering a mild footshock. A light or tone serves as the conditioned stimulus (CS).
-
Training (Acquisition):
-
Place a rat in one compartment of the shuttle box.
-
Present the CS (e.g., a light) for a set period (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the trial is recorded as an avoidance response, and the CS is terminated.
-
If the rat fails to move, a mild footshock (the unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor concurrently with the CS for a set duration (e.g., 10 seconds) or until the rat escapes to the other compartment.
-
Conduct a set number of trials per day (e.g., 30 trials) with a variable inter-trial interval.
-
Continue training until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once stable performance is achieved, administer this compound (or vehicle) prior to the test session (e.g., 60 minutes before).
-
Conduct a test session identical to the training sessions.
-
-
Data Analysis: Record the number of avoidance responses, escape failures, and inter-trial crossings. A selective antipsychotic effect is indicated by a significant reduction in avoidance responses without a significant increase in escape failures.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for conducting a behavioral assay with this compound.
Conclusion
This compound is a powerful pharmacological tool for studying the mechanisms of psychosis and for screening novel antipsychotic compounds. Its potent D2 receptor antagonism provides a clear and robust effect in a variety of well-validated behavioral assays. The protocols and data provided herein serve as a guide for researchers to effectively utilize this compound in their preclinical studies. Careful consideration of dose-response relationships and appropriate experimental design are crucial for obtaining reliable and interpretable results.
References
Application Notes and Protocols for In Vitro Dopamine Receptor Studies Using Trifluperidol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluperidol (B1206776) hydrochloride is a potent typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs.[1] Its primary mechanism of action involves the blockade of dopamine (B1211576) receptors in the brain, particularly the D2 subtype.[2] This antagonism of D2 receptors is central to its antipsychotic effects.[2] This document provides detailed protocols for in vitro studies of trifluperidol hydrochloride's interaction with dopamine receptors, including binding affinity and functional assays.
Data Presentation
Table 1: Binding Affinities (Ki) of this compound for Human Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Radioligand | Source |
| D1 | 27 | [3H]-SCH23390 | (Richelson & Souder, 2000) |
| D2 | 0.25 | [3H]-Spiperone | (Richelson & Souder, 2000) |
| D3 | 0.48 | [3H]-Spiperone | (Richelson & Souder, 2000) |
| D4 | 0.76 | [3H]-Spiperone | (Richelson & Souder, 2000) |
| D5 | 49 | [3H]-SCH23390 | (Richelson & Souder, 2000) |
Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Signaling Pathways
Trifluperidol, as a dopamine D2 receptor antagonist, modulates downstream signaling pathways. The primary mechanism involves blocking the D2 receptor, which is a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins (Gαi/o). This blockade prevents the inhibition of adenylyl cyclase, leading to an indirect modulation of intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is adapted from standard procedures for determining the binding affinity of a compound to dopamine D2 receptors using a competitive binding assay with a radiolabeled ligand, such as [3H]-spiperone.
Materials:
-
Cell Membranes: Membranes from cells stably expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-spiperone (specific activity ~60-90 Ci/mmol).
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Ligand: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation fluid.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM haloperidol.
-
Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 0.01 nM to 1 µM).
-
-
Add 50 µL of [3H]-spiperone (final concentration ~0.2-0.5 nM) to all wells.
-
Add 100 µL of the membrane suspension to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a microplate harvester. Wash the filters three times with 300 µL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement in D2-Expressing Cells
This protocol measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing D2 receptors.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12 with 10% FBS).
-
Dopamine: Stock solution prepared fresh.
-
This compound: Stock solution in a suitable solvent.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the D2-expressing cells into a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and wash the cells once with serum-free medium. Add 50 µL of serum-free medium containing varying concentrations of this compound to the wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add 50 µL of a solution containing dopamine (at a concentration that gives ~80% of the maximal response, e.g., EC80) and forskolin (e.g., 1-10 µM) to stimulate cAMP production. A control group without dopamine should also be included.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reversal of the dopamine-induced inhibition of cAMP production.
Experimental Workflow
The following diagram illustrates the general workflow for in vitro characterization of a dopamine receptor antagonist like this compound.
References
Preparation of Trifluperidol Hydrochloride for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluperidol hydrochloride is a potent typical antipsychotic of the butyrophenone (B1668137) class, primarily functioning as a dopamine (B1211576) D2 receptor antagonist.[1] Its application in in vitro cell culture experiments is crucial for neuroscience research, particularly in studies related to psychosis, neuroinflammation, and dopaminergic signaling.[2] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, ensuring accurate and reproducible results.
Introduction
This compound acts as a high-affinity antagonist for the dopamine D2 receptor, playing a significant role in modulating dopamine-mediated neurotransmission.[1][3] Beyond its well-established role in treating schizophrenia and other psychoses, research indicates that Trifluperidol also affects glial cells, potentially influencing the release of pro-inflammatory cytokines.[2][4] This dual action on both neuronal and glial cell types makes it a compound of interest for a wide range of neurological and psychiatric research. Proper preparation of this compound solutions is paramount for obtaining reliable and consistent data in cell-based assays.
Physicochemical and Pharmacological Properties
A clear understanding of the properties of this compound is essential for its effective use in cell culture.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃F₄NO₂ · HCl | |
| Molecular Weight | 445.88 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Water: SolubleDMSO: ≥20 mg/mLEthanol: Moderately soluble | |
| Mechanism of Action | Potent dopamine D2 receptor antagonist.[1][3] Also exhibits affinity for sigma-1 receptors. | [5] |
| Storage Temperature | Store powder at room temperature. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Materials:
-
This compound powder (≥98% purity)
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh out 4.46 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved, resulting in a clear 10 mM stock solution. Gentle warming to 37°C may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions
This protocol details the dilution of the stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculating Dilution: Determine the volume of stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Serial Dilutions (Recommended): For lower concentrations, it is advisable to perform serial dilutions. For instance, first, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution. Then, use this intermediate solution for further dilutions to achieve the final desired concentrations.
-
Final Dilution: Add the calculated volume of the stock or intermediate solution to the pre-warmed cell culture medium. Mix gently by pipetting up and down.
-
Solvent Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any potential effects of the solvent on the cells. The final DMSO concentration should ideally be kept below 0.1% and should not exceed 0.5% to avoid cytotoxicity.
Application Notes
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, cell density, and the specific experimental endpoint. Based on available literature, a starting range of 1 µM to 200 µM is recommended for initial experiments.
-
In a study on rat mixed glial cells, a related compound, trifluoperazine, was used at a concentration of 1 µM.
-
Another study on rat brain-cortex slices utilized "triperidol" (a synonym for trifluperidol) at a concentration of 0.2 mM (200 µM).
It is strongly advised to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Stability in Cell Culture Media
There is limited specific data on the stability of this compound in cell culture media. As a general practice, it is recommended to prepare fresh working solutions immediately before each experiment.[6] If storage of working solutions is necessary, they should be stored at 4°C for no longer than 24 hours and protected from light. For longer-term experiments, the medium containing this compound should be replaced periodically (e.g., every 24-48 hours) to ensure a consistent concentration of the active compound.
Quality Control
-
Visual Inspection: Always visually inspect the stock and working solutions for any signs of precipitation or color change before use.
-
Purity: Use this compound with a purity of ≥98% to ensure that observed effects are due to the compound itself and not impurities.
-
pH: The addition of this compound from a DMSO stock solution is unlikely to significantly alter the pH of the cell culture medium. However, if preparing aqueous stock solutions, it is good practice to check and adjust the pH if necessary.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
Caption: Antagonistic action of Trifluperidol on the D2 receptor pathway.
References
- 1. emulatebio.com [emulatebio.com]
- 2. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. nucleusbiologics.com [nucleusbiologics.com]
- 4. Biopharma & Bioprocessing [evonik.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Slice Preparation with Trifluoperidol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperidol hydrochloride is a potent typical antipsychotic drug belonging to the butyrophenone (B1668137) class.[1] Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1][2] This property makes it a valuable tool in neuroscience research, particularly in the field of electrophysiology, for investigating the role of dopaminergic signaling in neuronal activity, synaptic transmission, and plasticity. These application notes provide detailed protocols for the use of Trifluoperidol hydrochloride in acute brain slice preparations for electrophysiological recordings.
Mechanism of Action
Trifluoperidol acts as a competitive antagonist at dopamine D2 receptors.[1][2] In the brain, dopamine plays a crucial role in regulating mood, cognition, and motor control.[2] D2 receptors are G protein-coupled receptors that, upon activation by dopamine, can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Trifluoperidol prevents the inhibitory effect of dopamine on adenylyl cyclase, thereby modulating downstream signaling cascades and neuronal excitability. While its primary target is the D2 receptor, Trifluoperidol may also exhibit affinity for other receptors, including serotonin (B10506) (5-HT) receptors, though to a lesser extent.[1][2]
Applications in Electrophysiology
In ex vivo brain slice preparations, Trifluoperidol hydrochloride can be used to:
-
Investigate the role of D2 receptor signaling in regulating the intrinsic firing properties of various neuron types.
-
Elucidate the contribution of dopaminergic modulation to synaptic transmission and plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
-
Screen potential therapeutic compounds that target the dopaminergic system.
-
Study the pathophysiology of disorders with dysregulated dopamine signaling, such as schizophrenia and Parkinson's disease.
Data Presentation
The following tables summarize representative quantitative data on the effects of D2 receptor antagonists, which are expected to be similar to the effects of Trifluoperidol hydrochloride, on neuronal activity and synaptic structure.
Table 1: Representative Effects of D2 Receptor Antagonism on Neuronal Firing Properties
| Parameter | Cell Type | Effect of D2 Antagonist | Representative Quantitative Change | Reference Compound |
| Firing Rate | Striatal Medium Spiny Neurons (MSNs) | Decrease | ~68% decrease | Haloperidol (B65202) |
| Striatal Fast-Spiking Interneurons (FSIs) | Decrease | ~63% decrease | Haloperidol | |
| Striatal Tonically Active Neurons (TANs) | Increase | ~50% increase | Haloperidol | |
| Dopaminergic Neurons (Substantia Nigra) | Increased Firing Frequency | Mimics burst firing pattern | Sulpiride (5 µM)[3] |
Table 2: Representative Effects of Chronic D2 Receptor Antagonist Treatment on Synaptic Plasticity (Ultrastructural Changes)
| Parameter | Brain Region | Effect of Chronic D2 Antagonist | Representative Quantitative Change | Reference Compound |
| Number of Synaptic Boutons | Dorsolateral Striatum | Increase | ~9% increase[4] | Haloperidol[4] |
| Number of Dendritic Spines | Dorsolateral Striatum | Increase | ~21% increase[4] | Haloperidol[4] |
| Presynaptic Terminal Area | Medial Prefrontal Cortex | Decrease | ~13% decrease | Haloperidol |
| Postsynaptic Density Length | Medial Prefrontal Cortex | Decrease | ~15% decrease | Haloperidol |
Experimental Protocols
I. Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings. The use of a protective cutting solution, such as an N-methyl-D-glucamine (NMDG)-based solution, is recommended to enhance neuronal viability.[1][5]
Materials:
-
Slicing Solution (NMDG-aCSF): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. The pH should be titrated to 7.3-7.4 with hydrochloric acid.[1]
-
Artificial Cerebrospinal Fluid (aCSF) for Recording: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 5 mM HEPES, 2 mM CaCl2, 2 mM MgSO4. The pH should be adjusted to 7.3-7.4.[1]
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Recovery chamber
-
Recording chamber
Procedure:
-
Preparation: Continuously bubble both the slicing solution and the recording aCSF with carbogen gas for at least 30 minutes prior to use and maintain bubbling throughout the experiment.[2] Chill the NMDG-aCSF to 2-4°C.
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Perform transcardial perfusion with ice-cold, carbogenated NMDG-aCSF until the liver is cleared of blood.
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain. The entire extraction process should be performed quickly to minimize anoxia.
-
Slicing: Mount the brain on the vibratome stage. Submerge the brain in the ice-cold, carbogenated NMDG-aCSF in the vibratome buffer tray. Cut slices to the desired thickness (typically 250-400 µm).
-
Recovery: Transfer the slices to a recovery chamber containing NMDG-aCSF pre-warmed to 32-34°C and continuously bubbled with carbogen. Allow the slices to recover for 10-15 minutes.
-
Incubation: After the initial recovery, transfer the slices to an incubation chamber containing recording aCSF at room temperature, continuously bubbled with carbogen. Allow the slices to incubate for at least 1 hour before starting electrophysiological recordings.
II. Electrophysiological Recording with Trifluoperidol Hydrochloride
Materials:
-
Prepared acute brain slices
-
Recording aCSF
-
Trifluoperidol hydrochloride stock solution (e.g., 10 mM in DMSO or water)
-
Patch-clamp or field potential recording setup
-
Glass micropipettes (for patch-clamp) or tungsten electrodes (for field recordings)
-
Data acquisition system and software
Procedure:
-
Slice Transfer: Transfer a single brain slice to the recording chamber, which is continuously perfused with carbogenated recording aCSF at a rate of 2-3 ml/min. The temperature of the recording aCSF should be maintained at 30-32°C.
-
Neuron Identification: Using an upright microscope with differential interference contrast (DIC) optics, identify the neurons of interest.
-
Recording:
-
Whole-Cell Patch-Clamp: Obtain a giga-ohm seal on the membrane of the target neuron and then rupture the membrane to achieve the whole-cell configuration. Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing rate, input resistance).
-
Field Potential Recording: Place a recording electrode in the dendritic or somatic layer of the brain region of interest and a stimulating electrode to evoke synaptic responses. Record baseline field excitatory postsynaptic potentials (fEPSPs).
-
-
Drug Application: Prepare the desired final concentration of Trifluoperidol hydrochloride by diluting the stock solution in the recording aCSF. Switch the perfusion to the Trifluoperidol-containing aCSF.
-
Data Acquisition: Record the changes in neuronal activity or synaptic responses following the application of Trifluoperidol. Allow sufficient time for the drug to equilibrate in the tissue and for its effects to stabilize (typically 10-20 minutes).
-
Washout: To determine the reversibility of the drug's effects, switch the perfusion back to the control recording aCSF and record for an additional 20-30 minutes.
Visualizations
Signaling Pathway of D2 Receptor Antagonism
Caption: D2 receptor antagonism by Trifluoperidol.
Experimental Workflow for Electrophysiology
Caption: Workflow for brain slice electrophysiology.
References
Application Notes and Protocols for Studying Extrapyramidal Side Effects Using Trifluperidol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluperidol (B1206776) hydrochloride is a potent typical antipsychotic agent belonging to the butyrophenone (B1668137) class.[1][2] Its primary mechanism of action involves the strong antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[2][3] This property makes it an effective antipsychotic but also confers a high liability for inducing extrapyramidal side effects (EPS), which are movement disorders resembling Parkinson's disease.[1][3] Consequently, trifluperidol hydrochloride serves as a valuable pharmacological tool in preclinical research to induce and study the mechanisms underlying drug-induced EPS and to screen novel therapeutic agents for their potential to cause or mitigate these debilitating side effects.
These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models to study extrapyramidal side effects.
Data Presentation
Table 1: In Vitro Binding Affinity of Trifluperidol and Other Antipsychotics for Dopamine D2 Receptors
This table summarizes the binding affinities (Ki or IC50) of trifluperidol and other commonly used antipsychotic drugs for the dopamine D2 receptor. Lower values indicate higher binding affinity.
| Compound | Receptor | Ki (nM) | IC50 (nM) | Reference |
| Trifluperidol | Human D2 | 0.55 | - | [4] |
| Haloperidol (B65202) | Human D2 | 1.45 | - | [1] |
| Chlorpromazine | Human D2 | 0.55 | - | [4] |
| Clozapine | Human D2 | 35 | - | [4] |
| Lurasidone | Human D2 | 1 | - | [5] |
| Perospirone | Human D2 | 1.4 | - | [6] |
| Ziprasidone | Human D2 | 4.8 | - | [6] |
| Trifluoperazine | Dopamine D2 | - | 1.1 | [5] |
Table 2: Dose-Response of Haloperidol-Induced Catalepsy in Rats
| Dose (mg/kg, i.p.) | Mean Catalepsy Duration (seconds) | Animal Strain | Reference |
| 0.1 | Induces catalepsy | Swiss Mice | [7] |
| 0.25 | Induces catalepsy sensitization | Sprague-Dawley Rats | [8] |
| 0.29 (AED50) | - | Sprague-Dawley Rats | [9] |
| 0.5 | Induces catalepsy | Sprague-Dawley Rats | [10] |
| 1.0 | Significant catalepsy | Wistar Rats | [10] |
| 1.13 | Maximal effect | Rats | |
| 10.0 | Continuous dose-response up to this dose | Brown Norway, Fischer, Long-Evans, Sprague-Dawley Rats | [11] |
Experimental Protocols
Protocol 1: Induction and Assessment of Catalepsy in Rats
This protocol describes the induction of catalepsy in rats using this compound, a widely accepted animal model for studying Parkinson-like extrapyramidal side effects.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with a few drops of Tween 80 to aid dissolution)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Catalepsy bar (a horizontal wooden or metal rod, approximately 1 cm in diameter, elevated 9 cm from the base)
-
Stopwatch
Procedure:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations. This compound is soluble in water and DMSO, and moderately soluble in ethanol.[12] For in vivo studies, a common vehicle is physiological saline with a small amount of a surfactant like Tween 80 to ensure complete dissolution.[4]
-
Animal Acclimatization: Allow rats to acclimatize to the experimental room for at least 1 hour before testing.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. Doses should be determined based on pilot studies, but a starting range could be extrapolated from data on similar compounds like haloperidol (e.g., 0.1 - 5.0 mg/kg).
-
Catalepsy Assessment (Bar Test):
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time should be established (e.g., 180 or 300 seconds) to avoid undue stress to the animal. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
Perform the test three times for each animal at each time point and calculate the mean latency.[13]
-
-
Data Analysis: Analyze the data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the catalepsy scores between different treatment groups and time points.
Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Materials:
-
This compound
-
Cell membranes expressing human dopamine D2 receptors (commercially available or prepared in-house)
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride)
-
Non-specific binding control (e.g., a high concentration of unlabeled haloperidol or spiperone)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Drug Dilution: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 10-20 µg of protein per well)
-
Radioligand at a concentration near its Kd value (e.g., 0.1-1.0 nM for [³H]-Spiperone).
-
Either assay buffer (for total binding), a serial dilution of this compound (for competition binding), or a high concentration of an unlabeled D2 antagonist (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of trifluperidol that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Experimental workflows for in vivo and in vitro studies.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective [frontiersin.org]
- 7. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 8. Catalepsy intensifies context-dependently irrespective of whether it is induced by intermittent or chronic dopamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalepsy test in rats [protocols.io]
Troubleshooting & Optimization
Trifluperidol Hydrochloride Solubility: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluperidol (B1206776) hydrochloride. The information focuses on addressing common solubility challenges in aqueous buffers encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of trifluperidol hydrochloride?
A1: this compound is described as soluble in water (H₂O) and moderately soluble in ethanol. Its solubility in dimethyl sulfoxide (B87167) (DMSO) is reported to be greater than or equal to 20 mg/mL. The free base form, trifluperidol, has a predicted water solubility of 0.0178 mg/mL, highlighting the importance of the hydrochloride salt form for aqueous applications[1].
Q2: What is the pKa of trifluperidol and why is it important for solubility?
A2: Trifluperidol has two predicted pKa values: a basic pKa of 8.02 and an acidic pKa of 13.93[1]. The basic pKa of 8.02, corresponding to the piperidine (B6355638) nitrogen, is critical for understanding its aqueous solubility. This pKa is the pH at which the protonated (ionized) and neutral (un-ionized) forms are in equal concentration.
-
Below pH 8.02: The compound is predominantly in its protonated, cationic form. As the hydrochloride salt, it is more polar and thus more soluble in aqueous solutions.
-
Above pH 8.02: The compound begins to deprotonate, converting to the neutral free base, which is significantly less soluble in water and may precipitate out of solution.
Therefore, maintaining the pH of the buffer well below 8.02 is crucial for ensuring this compound remains dissolved.
Q3: How does pH affect the solubility of this compound in aqueous buffers?
A3: The solubility of this compound is highly pH-dependent. As a salt of a weak base, its solubility is greatest in acidic conditions and decreases as the pH approaches and surpasses its pKa of 8.02. In neutral to alkaline buffers (pH ≥ 7.4), there is a significant risk of the compound converting to its poorly soluble free base form, leading to precipitation. While specific data for this compound is limited, a similar butyrophenone, haloperidol (B65202) hydrochloride (pKa ≈ 8.0), exhibits maximum aqueous solubility around pH 5. This suggests that for optimal solubility of this compound, acidic to slightly acidic buffers (pH 4-6) are preferable.
Q4: Can I prepare a high-concentration stock solution in an aqueous buffer like PBS (pH 7.4)?
A4: Preparing high-concentration stock solutions of this compound directly in Phosphate-Buffered Saline (PBS) at pH 7.4 is challenging and generally not recommended. The pH of this buffer is close to the pKa of the compound (8.02), which can lead to low solubility and a high risk of precipitation over time. It is advisable to first prepare a high-concentration stock in a more suitable solvent like DMSO or in an acidic buffer, and then dilute it into the final aqueous buffer for the experiment, ensuring the final concentration is below its solubility limit at the working pH.
Solubility and Physicochemical Data
The following tables summarize key physicochemical properties and expected solubility behavior of trifluperidol.
Table 1: Physicochemical Properties of Trifluperidol
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 445.88 g/mol (HCl salt) | |
| Predicted pKa (Strongest Basic) | 8.02 | [1] |
| Predicted pKa (Strongest Acidic) | 13.93 | [1] |
| Predicted Water Solubility (Free Base) | 0.0178 mg/mL | [1] |
| Solubility in DMSO | ≥20 mg/mL | |
Table 2: Expected pH-Dependent Solubility Behavior of this compound
| pH Range | Predominant Form | Expected Aqueous Solubility | Rationale |
|---|---|---|---|
| < 6 | Protonated (Salt) | High | The compound is fully protonated and exists as the highly soluble hydrochloride salt. |
| 6 - 7.5 | Protonated (Salt) | Moderate to Low | As the pH approaches the pKa, the equilibrium shifts slightly towards the less soluble free base, potentially reducing solubility. |
| > 8 | Neutral (Free Base) | Very Low | Above the pKa, the compound is predominantly in its neutral free base form, which has very low intrinsic water solubility, leading to precipitation. |
Troubleshooting Guide
Problem 1: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).
-
Cause: The pH of the buffer is too high, causing the compound to convert to its poorly soluble free base.
-
Solution:
-
Lower the pH: Adjust the pH of your buffer to a more acidic range (e.g., pH 4-6) before adding the compound.
-
Use an alternative solvent for stock solution: Prepare a concentrated stock solution in DMSO (e.g., 10-20 mg/mL). Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is low and does not affect your experiment.
-
Problem 2: The compound dissolves initially but then precipitates out of solution.
-
Cause: This is likely due to slow equilibration to the buffer's pH, leading to the gradual conversion of the soluble salt to the insoluble free base. It can also be caused by temperature changes or the presence of other salts that decrease solubility (the "common ion effect" if chloride salts are already present at high concentration).
-
Solution:
-
Confirm Buffer pH: Ensure the final pH of your solution is well below the pKa of 8.02.
-
Sonication: Gentle sonication can sometimes help break up aggregates and re-dissolve the precipitate if the solution is not supersaturated.
-
Prepare Fresh Solutions: Prepare solutions fresh before each experiment to minimize the time for potential precipitation to occur.
-
Problem 3: I am seeing inconsistencies in my experimental results.
-
Cause: If the compound is not fully dissolved, the actual concentration in solution will be lower than intended and variable, leading to unreliable results. The compound may also be unstable in certain buffer conditions over time.
-
Solution:
-
Verify Dissolution: Before use, visually inspect the solution for any particulate matter. If possible, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Conduct Stability Studies: If solutions are to be stored, perform a preliminary stability study. Prepare the solution and measure the concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC to check for degradation or precipitation.
-
Control Temperature: Store stock solutions as recommended, typically aliquoted and frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of an Aqueous Solution using a DMSO Stock
This is the recommended method for preparing solutions in neutral or near-neutral pH buffers.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Primary Dissolution: Dissolve the powder in a small volume of pure DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved by vortexing or gentle warming.
-
Serial Dilution: Perform a serial dilution of the DMSO stock into the target aqueous buffer (e.g., PBS pH 7.4) to achieve the final desired concentration.
-
Final Concentration Check: Ensure the final concentration of DMSO is minimal (typically <0.5%) and compatible with the experimental system.
-
Usage: Use the freshly prepared solution immediately for best results.
Protocol 2: pH-Solubility Profile Determination
This protocol outlines how to experimentally determine the solubility of this compound at various pH values.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 7.4, 8, 9).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Sample Processing: After equilibration, allow the solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification: Analyze the concentration of trifluperidol in the filtered supernatant using a validated analytical method, such as HPLC-UV.
-
Data Plotting: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each buffer solution to generate the pH-solubility profile.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide to diagnosing and solving solubility issues.
References
Preventing Trifluperidol hydrochloride precipitation in experimental solutions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the precipitation of Trifluperidol hydrochloride in experimental solutions.
Troubleshooting Guide: Preventing Precipitation
Q1: My this compound solution has become cloudy and has formed a precipitate. What are the common causes?
Precipitation of this compound from an experimental solution can be attributed to several factors:
-
pH Shifts: Trifluperidol is a weak base. An increase in the pH of the solution can decrease its solubility, leading to precipitation.
-
Concentration Exceeding Solubility Limit: The concentration of this compound in your chosen solvent may have surpassed its solubility limit.
-
Solvent Issues: The solvent system may not be optimal for maintaining the solubility of the compound.
-
Temperature Effects: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of the solution.
-
Buffer Incompatibility: Certain buffer components may interact with this compound, leading to the formation of an insoluble salt.
Q2: How can I redissolve the precipitate in my solution?
To redissolve precipitated this compound, you can try the following, starting with the least disruptive method:
-
Gentle Warming and Agitation: Warm the solution gently in a water bath while stirring or vortexing.
-
pH Adjustment: If you suspect a pH shift is a cause, carefully adjust the pH to a more acidic level (e.g., pH 4-6) by adding a small amount of a dilute acidic solution (e.g., 0.1 M HCl). Monitor the pH closely.
-
Addition of a Co-solvent: If the compound does not redissolve, the addition of a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol (B145695), may help to increase its solubility.
Q3: What are the best practices for preparing a stable stock solution of this compound?
To prepare a stable stock solution and avoid precipitation, consider the following:
-
Solvent Selection: While this compound is soluble in water, for higher concentrations, consider using DMSO, which has a higher solubility for the compound (≥20 mg/mL).[1] For aqueous solutions, use purified water (e.g., deionized or distilled).
-
pH Control: Maintain a slightly acidic to neutral pH (ideally below 7.0) to ensure the compound remains in its more soluble protonated form.
-
Concentration: Do not exceed the known solubility limits in your chosen solvent. It is advisable to prepare a more concentrated stock in a solvent like DMSO and then dilute it into your aqueous experimental buffer.
-
Storage: Store stock solutions as recommended by the manufacturer, typically in a cool, dark place. For long-term storage, aliquoting and freezing at -20°C or -80°C is a common practice to prevent degradation and repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
The solubility of this compound varies depending on the solvent. The available data is summarized in the table below.
Q2: How does pH affect the solubility of this compound?
Q3: Can I use phosphate-buffered saline (PBS) to prepare my this compound solution?
While not explicitly documented, there is a potential for incompatibility between this compound and phosphate (B84403) buffers, which could lead to the formation of insoluble phosphate salts. It is recommended to first prepare a concentrated stock solution in a solvent like DMSO and then dilute it into your final aqueous buffer. If you must dissolve it directly in an aqueous buffer, consider using a non-phosphate buffer system like HEPES or Tris, and always perform a small-scale test to check for stability.
Q4: My experimental protocol requires a specific concentration of this compound that seems to be above its aqueous solubility. What can I do?
If your required concentration is higher than the aqueous solubility limit, you can employ several strategies to enhance solubility:
-
Use of Co-solvents: Incorporate a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol into your aqueous buffer.
-
pH Adjustment: Ensure your final solution has a slightly acidic pH.
-
Use of Solubilizing Agents: In some cases, surfactants or cyclodextrins can be used to increase the solubility of poorly soluble compounds, though their compatibility with your specific experimental system must be validated.
Data Presentation
| Compound | Solvent | Solubility | Reference |
| This compound | Water (H₂O) | Soluble | [1][4] |
| This compound | Dimethyl sulfoxide (B87167) (DMSO) | ≥20 mg/mL | [1] |
| This compound | Ethanol | Moderately soluble | [1] |
Experimental Protocols
Protocol for Preparing a Stable Aqueous Solution of this compound
This protocol describes the preparation of a 1 mM aqueous stock solution of this compound (Molecular Weight: 445.88 g/mol ).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile, purified water (e.g., deionized or distilled)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
pH meter (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution in DMSO, you will need 4.46 mg of this compound. Adjust the mass and volume as needed for your desired stock concentration.
-
Initial Dissolution in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve your desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Dilution into Aqueous Buffer:
-
For your working solution, dilute the DMSO stock into your desired aqueous experimental buffer. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Add the aqueous buffer to your experimental tube first, and then add the small volume of the DMSO stock solution while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.
-
-
Final Checks and Storage:
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
If pH is a critical parameter for your experiment, you can measure and adjust the pH of the final solution.
-
Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Signaling pathway of Trifluperidol as a D2 receptor antagonist.[5][6][7]
References
- 1. Trifluperidol 2062-77-3 [sigmaaldrich.com]
- 2. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|lookchem [lookchem.com]
- 5. Trifluperidol | 749-13-3 | Benchchem [benchchem.com]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Optimizing Trifluperidol Hydrochloride Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trifluperidol hydrochloride in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs.[1] Its primary mechanism of action is the blockade of dopamine (B1211576) D2 receptors in the brain.[2] This antagonism of D2 receptors is thought to underlie its antipsychotic effects. By inhibiting these receptors, Trifluperidol reduces the effects of dopamine, a neurotransmitter often found in excess in individuals with psychotic disorders. While its primary target is the dopaminergic system, it may also have some affinity for serotonin (B10506) receptors.
Q2: What are the common behavioral tests used to assess the antipsychotic potential of this compound in vivo?
Common behavioral paradigms to assess the efficacy of antipsychotics like this compound include:
-
Catalepsy Test: This test measures the induction of muscular rigidity, a characteristic extrapyramidal side effect of typical antipsychotics. It is often used as an indicator of D2 receptor blockade in the striatum. The bar test is a widely used method for assessing catalepsy.[3][4]
-
Locomotor Activity: Antipsychotics can dose-dependently decrease spontaneous locomotor activity.[5][6] This is often assessed in an open-field arena.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating that is often deficient in schizophrenic patients. The ability of a drug to restore PPI deficits induced by psychomimetic agents is considered predictive of antipsychotic activity.[7][8]
Q3: How should I prepare this compound for in vivo administration?
This compound is a solid that is soluble in water and DMSO.[2] For intraperitoneal (IP) injections, a common method is to first dissolve the compound in a small amount of DMSO and then dilute it with saline to the final desired concentration. It is crucial to ensure the final concentration of DMSO is low (typically under 5-10%) to avoid toxicity. The pH of the final solution should ideally be between 5 and 9.[9] Always ensure the final solution is sterile and as close to isotonic as possible.[9]
Q4: What are some potential adverse effects of this compound in animal models?
As a typical antipsychotic, this compound can induce extrapyramidal symptoms (EPS), with catalepsy being a key indicator in rodents.[1] Other potential side effects include sedation and, at higher doses, neurological toxicity.[10] Butyrophenones as a class have also been associated with cardiovascular effects such as QTc interval prolongation, although this is more commonly monitored in clinical settings.[11]
Troubleshooting Guides
Issue 1: Inconsistent or No Behavioral Effects Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | The dose may be too low to elicit a response. Review the literature for effective dose ranges of similar butyrophenones like haloperidol (B65202) and consider a dose-response study. Since Trifluperidol is reported to be more potent than haloperidol, initial doses might need to be adjusted accordingly.[1] |
| Drug Instability | Ensure the this compound solution is freshly prepared. If using a stock solution, verify its stability and storage conditions. Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[12][13] |
| Improper Administration | Verify the injection technique. For IP injections, ensure the needle is inserted into the lower abdominal quadrant to avoid injection into the bladder or intestines. |
| Animal Strain/Sex Differences | Different rodent strains and sexes can exhibit varying sensitivities to antipsychotic drugs.[10] Ensure consistency in the animal model used and consider potential sex-dependent effects. |
Issue 2: Excessive Sedation or Toxicity
| Possible Cause | Troubleshooting Step |
| Dosage Too High | The administered dose may be in the toxic range. Reduce the dose and perform a dose-response study to identify a therapeutically relevant, non-toxic dose. |
| Vehicle Toxicity | If using a co-solvent like DMSO, ensure the final concentration is minimized. High concentrations of some vehicles can cause adverse effects. |
| Acute vs. Chronic Dosing Effects | The effects of antipsychotics can differ between acute and chronic administration.[7] Consider the timing of your behavioral assessment in relation to the dosing regimen. |
Issue 3: Difficulty with Catalepsy Measurement
| Possible Cause | Troubleshooting Step |
| Inconsistent Scoring | Ensure a standardized and objective method for scoring catalepsy. The use of automated systems can help reduce inter-rater variability.[14][15] |
| Incorrect Bar Test Procedure | The time it takes for the animal to remove both forepaws from the bar is a common metric.[16] Ensure the bar height is appropriate for the size of the animal. |
| Gripping Problems | At higher doses, some antipsychotics can cause the animal to have difficulty gripping the bar, which can affect the accuracy of the measurement.[3] In such cases, alternative tests like the crossed-legs position (CLP) test may be considered.[3] |
Quantitative Data Summary
The following tables provide suggested starting dose ranges for in vivo studies with this compound, extrapolated from data on the structurally and mechanistically similar compound, haloperidol. It is strongly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Table 1: Suggested Acute Dose Ranges for this compound in Rodents (Extrapolated from Haloperidol Data)
| Behavioral Test | Species | Route of Administration | Suggested Starting Dose Range (mg/kg) | Reference Compound | Reference Citation(s) |
| Catalepsy | Rat | Intraperitoneal (IP) | 0.1 - 1.0 | Haloperidol | [10][17] |
| Locomotor Activity | Mouse | Intraperitoneal (IP) | 0.1 - 1.0 | Haloperidol | [5][18] |
| Prepulse Inhibition | Mouse | Subcutaneous (SC) | 1.0 - 6.0 | Haloperidol | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the powder. For example, for a final solution with 5% DMSO, you would dissolve the drug in 5% of the final volume with DMSO.
-
Once fully dissolved, add sterile saline to reach the final desired volume and concentration.
-
Vortex the solution gently to ensure it is homogenous.
-
Visually inspect the solution for any precipitation before administration. If precipitation occurs, reformulation with a different vehicle composition may be necessary.
-
Protocol 2: Catalepsy Bar Test in Rats
-
Apparatus: A horizontal bar (approximately 0.9 cm in diameter) elevated 9 cm from a flat surface.
-
Procedure:
-
Administer this compound or vehicle to the rat via the desired route (e.g., IP).
-
At a predetermined time post-injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the time it takes for the rat to remove both of its forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
Repeat the test at different time points to assess the time course of the cataleptic effect.
-
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Mechanism of action of this compound at the dopamine D2 receptor.
References
- 1. Trifluperidol - Wikipedia [en.wikipedia.org]
- 2. 三氟哌丁苯 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting how equipotent doses of chlorpromazine, haloperidol, sulpiride, raclopride and clozapine reduce locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine antagonist effects on locomotor activity in naive and ethanol-treated FAST and SLOW selected lines of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gadconsulting.com [gadconsulting.com]
- 10. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conduction disturbances associated with administration of butyrophenone antipsychotics in the critically ill: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. An Open Source Automated Bar Test for Measuring Catalepsy in Rats | eNeuro [eneuro.org]
- 15. edspace.american.edu [edspace.american.edu]
- 16. Catalepsy test in rats [protocols.io]
- 17. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Trifluperidol hydrochloride stability and storage conditions for research
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Trifluperidol hydrochloride. It includes frequently asked questions (FAQs), troubleshooting guides for experimental challenges, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a solid powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For long-term stability, it is recommended to keep it desiccated.[2][3] The substance should be protected from light and moisture.[4] Store at room temperature.[4]
Q2: How should I prepare and store this compound solutions for my experiments?
A2: this compound is soluble in water and DMSO, and moderately soluble in ethanol.[2] For aqueous solutions, use purified water. Stock solutions in DMSO can be prepared at concentrations of ≥20 mg/mL.[2] For short-term storage of solutions, refrigeration (2-8 °C) is advisable to minimize degradation. For long-term storage, aliquoting and freezing at -20 °C or below is recommended. Avoid repeated freeze-thaw cycles. Always protect solutions from light.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in the color of the solution is a potential indicator of degradation. It is strongly recommended not to use a discolored solution. Freshly prepared solutions of this compound should be clear and colorless.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A4: Unexpected peaks in an HPLC chromatogram can be due to several factors:
-
Degradation Products: The compound may have degraded due to improper storage or handling (exposure to light, high temperatures, or incompatible solvents).
-
Impurities: The initial material may contain impurities. Always refer to the certificate of analysis (CoA) provided by the supplier.
-
Contamination: The sample, solvent, or HPLC system might be contaminated.
To identify the source, run a blank (mobile phase), a standard of known purity, and your sample. If degradation is suspected, a forced degradation study can help identify the potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor solubility when preparing aqueous solutions | The concentration might be too high for the chosen solvent. | Try preparing a more dilute solution. For higher concentrations, consider using DMSO as the solvent.[2] |
| Precipitate formation in frozen stock solutions upon thawing | The compound may be less soluble at lower temperatures or the concentration is too high. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, prepare a more dilute stock solution. |
| Inconsistent results in bioassays | This could be due to the degradation of this compound in the assay medium. | Prepare fresh dilutions from a stock solution for each experiment. Assess the stability of the compound in your specific assay buffer over the time course of the experiment. |
| Loss of potency over time in prepared solutions | The compound is degrading in the solution. | Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light at all times. For working solutions, prepare them fresh daily. |
Stability and Degradation
This compound, a butyrophenone (B1668137) derivative, can degrade under certain conditions. While specific degradation pathways for this compound are not extensively published, studies on structurally related compounds like Trifluoperazine and Haloperidol provide insights into potential stability issues. Forced degradation studies are crucial to identify the conditions under which the compound is unstable.
Summary of Forced Degradation Conditions for Related Compounds
The following table summarizes typical stress conditions used in forced degradation studies for antipsychotic drugs, which can be adapted for this compound.
| Stress Condition | Reagent and Conditions | Potential Outcome |
| Acidic Hydrolysis | 0.1 N HCl, refluxed at 80°C for 30 min | Degradation of the parent compound |
| Alkaline Hydrolysis | 0.1 N NaOH, refluxed at 80°C for 60 min | Significant degradation expected |
| Oxidative Degradation | 3% H₂O₂, stored at room temperature | High susceptibility to oxidation |
| Thermal Degradation | Solid drug exposed to 105°C for 4 hours | Potential for solid-state degradation |
| Photolytic Degradation | Exposure to UV light | Susceptible to degradation upon light exposure |
Data adapted from stability studies on Trifluoperazine hydrochloride.
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and stability of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
Ammonium (B1175870) acetate (B1210297) buffer (or a suitable alternative like phosphate (B84403) buffer)
-
Purified water
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of methanol and ammonium acetate buffer (e.g., 85:15 v/v). The pH of the buffer should be optimized (e.g., pH 6.5).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength determined by scanning the UV spectrum of this compound (e.g., 215 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) and dilute to a known concentration with the mobile phase.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. Forced Degradation Study:
-
Subject the this compound solution to various stress conditions as outlined in the table above.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.
-
Analyze the stressed samples by HPLC to observe the formation of degradation products and the decrease in the peak area of the parent compound.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
References
Degradation products of Trifluperidol hydrochloride under photostability testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation products of Trifluperidol hydrochloride under photostability testing.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation products of this compound under photostability testing?
A1: Currently, there is limited specific information in publicly available literature detailing the exact photodegradation products of this compound. However, based on the behavior of structurally similar butyrophenone (B1668137) antipsychotics like Haloperidol, it is plausible that Trifluperidol may exhibit some degradation upon exposure to light. For Haloperidol, one identified photolytic degradation product is 4-(4-chlorophenyl)-4-hydroxypiperidine. Given the structural similarities, it is hypothesized that Trifluperidol could potentially undergo cleavage at the butyrophenone chain. Further experimental work using techniques like HPLC-MS/MS is necessary to definitively identify and characterize the specific photodegradation products of Trifluperidol.
Q2: What are the recommended ICH guidelines for photostability testing?
A2: The International Council for Harmonisation (ICH) guideline Q1B provides recommendations for photostability testing of new drug substances and products.[1] Key recommendations include exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near ultraviolet (UV) light.[1] It is recommended to perform these studies on a single batch of the drug substance.[1]
Q3: How can I prepare samples of this compound for photostability testing?
A3: For photostability testing, this compound can be prepared as a solid or in solution. When preparing a solution, use a concentration that is anticipated in the final formulation. It is crucial to use a solvent that is transparent in the relevant UV-visible region and does not itself degrade upon light exposure. Common solvents for such studies include water, acetonitrile (B52724), or methanol. The samples should be placed in chemically inert and transparent containers.
Q4: What analytical techniques are suitable for identifying and quantifying degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a powerful technique for separating and quantifying the parent drug and its degradation products.[2] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the method of choice.[3] These techniques provide information on the molecular weight and fragmentation pattern of the degradants, which aids in their identification.[3]
Q5: My this compound sample shows no degradation after photostability testing. What should I do?
A5: If no degradation is observed under the standard ICH Q1B conditions, it suggests that this compound is photostable under those specific test parameters. It is good practice to confirm this by extending the exposure duration or increasing the light intensity to ensure the stability of the molecule. If the compound remains stable, this is a positive stability characteristic. Ensure that your analytical method is sensitive enough to detect low levels of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in degradation results between replicate samples. | Inconsistent light exposure due to sample positioning in the photostability chamber. | Ensure all samples are placed at the same distance from the light source and that there are no shadows cast on any of the samples. Use a calibrated photostability chamber. |
| Non-homogeneity of the sample solution. | Ensure the drug substance is completely dissolved and the solution is thoroughly mixed before aliquoting into individual containers for exposure. | |
| Unexpected peaks in the chromatogram of the unexposed control sample. | Contamination of the solvent or glassware. | Use high-purity HPLC-grade solvents and thoroughly clean all glassware. Run a blank solvent injection to check for system contamination. |
| Degradation of the drug substance during sample preparation or storage. | Prepare solutions fresh and protect them from light and heat before analysis. Analyze the control sample immediately after preparation. | |
| Difficulty in separating degradation products from the parent drug peak in HPLC. | Sub-optimal chromatographic conditions. | Optimize the mobile phase composition, pH, column type, and temperature. A gradient elution may be necessary to achieve adequate separation. |
| Inability to identify the structure of a degradation product using LC-MS. | Low concentration of the degradant. | Concentrate the sample containing the degradation product before injecting it into the LC-MS system. |
| Complex fragmentation pattern. | Utilize high-resolution mass spectrometry (HRMS) and MSn fragmentation experiments to obtain more detailed structural information. |
Experimental Protocols
Representative Protocol for Photostability Testing of this compound
This protocol is a general guideline and may need to be adapted based on the specific experimental setup and objectives.
1. Sample Preparation:
-
Solid State: Spread a thin layer (approximately 1-3 mm) of this compound powder in a chemically inert and transparent container (e.g., a quartz petri dish).
-
Solution State: Prepare a solution of this compound in a suitable solvent (e.g., 0.1 mg/mL in methanol). Transfer the solution to transparent vials (e.g., quartz vials).
-
Control Samples: Prepare a set of identical samples to be kept in the dark at the same temperature to serve as controls.
2. Light Exposure:
-
Place the samples in a validated photostability chamber equipped with a light source capable of emitting both visible and UVA light.
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UVA light.
-
Monitor the temperature inside the chamber to ensure it does not cause thermal degradation.
3. Sample Analysis:
-
At appropriate time intervals (e.g., 0, 6, 12, 24 hours of exposure), withdraw samples for analysis.
-
For solid samples, dissolve a known amount in a suitable solvent.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and a phosphate (B84403) buffer.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
4. Identification of Degradation Products:
-
Collect the fractions corresponding to the degradation peaks from the HPLC.
-
Analyze the collected fractions using LC-MS/MS to determine the molecular weight and fragmentation pattern of the degradation products.
Data Presentation
Table 1: Hypothetical Quantitative Data for Photodegradation of this compound
| Exposure Time (hours) | Trifluperidol HCl Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 6 | 98.5 | 0.8 | 0.7 | 1.5 |
| 12 | 96.2 | 1.9 | 1.9 | 3.8 |
| 24 | 92.1 | 4.2 | 3.7 | 7.9 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
Visualizations
Caption: Experimental workflow for photostability testing of this compound.
References
Troubleshooting Trifluperidol Hydrochloride Variability in Behavioral Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in behavioral studies involving Trifluperidol hydrochloride. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant inter-animal variability in response to this compound. What are the potential causes and solutions?
A1: Inter-animal variability is a common challenge in behavioral pharmacology. Several factors can contribute to inconsistent responses to this compound:
-
Genetic Background: Different rodent strains can exhibit varied sensitivity to antipsychotic drugs. For example, studies with haloperidol (B65202), a structurally similar butyrophenone, have shown strain-dependent differences in catalepsy induction.[1]
-
Solution: Use a consistent and well-characterized rodent strain for all experiments. If possible, pilot studies with different strains can help identify the one with the most stable response.
-
-
Sex Differences: Hormonal fluctuations and inherent physiological differences between male and female animals can influence drug metabolism and behavioral responses.[1]
-
Solution: Use animals of a single sex for a given study. If both sexes are required, ensure equal representation in all experimental groups and analyze the data separately.
-
-
Animal Handling and Stress: Stress from handling and injection procedures can significantly impact baseline behavior and drug effects.[2]
-
Solution: Implement a consistent and gentle handling protocol. Acclimatize animals to the experimental procedures, including mock injections, to minimize stress-induced variability.
-
-
Housing Conditions: Environmental factors such as cage density, lighting, and noise levels can affect animal behavior and drug responses.
-
Solution: Maintain standardized and stable housing conditions for all animals throughout the study.
-
Q2: Our this compound solution appears to have variable potency over time. How can we ensure consistent drug delivery?
A2: The stability and formulation of your this compound solution are critical for reproducible results.
-
Solubility and Vehicle Selection: this compound is soluble in water and DMSO, and moderately soluble in ethanol. The choice of vehicle can impact its stability and bioavailability. For intraperitoneal (IP) injections in rodents, sterile saline or phosphate-buffered saline (PBS) are common vehicles.[3] If solubility is an issue, a small amount of a solubilizing agent like DMSO can be used, followed by dilution in saline or PBS to a non-toxic final concentration.[3]
-
pH of the Solution: The pH of the injected solution can affect its stability and cause irritation at the injection site, leading to altered absorption and behavior.[3]
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) will significantly affect the pharmacokinetics of the drug.
-
Solution: Maintain a consistent route and technique of administration for all animals in a study.
-
Q3: We are observing unexpected behavioral effects that don't seem to be related to dopamine (B1211576) D2 receptor blockade. What could be the cause?
A3: this compound has a more complex pharmacological profile than just D2 receptor antagonism, which can lead to a range of behavioral outcomes.
-
Off-Target Effects: Trifluperidol is a potent antagonist of the Sigma-1 receptor (Ki = 3.3 nM) and also has some affinity for serotonin (B10506) 5-HT2A receptors.[4][6]
-
Sigma-1 Receptor Antagonism: The sigma-1 receptor is a chaperone protein involved in modulating calcium signaling and cellular stress.[6] Its antagonism can influence neuronal excitability and may contribute to behavioral effects independent of the dopamine system.
-
5-HT2A Receptor Affinity: Blockade of 5-HT2A receptors is a characteristic of many atypical antipsychotics and is thought to mitigate some of the extrapyramidal side effects associated with D2 antagonism and may also contribute to the overall antipsychotic effect.[6]
-
Solution: Be aware of these off-target effects when interpreting your data. Consider using more selective compounds as controls to dissect the contribution of each receptor system to the observed behavioral phenotype.
-
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.
Table 1: Receptor Binding Affinities (Ki) of Trifluperidol
| Receptor | Binding Affinity (Ki) | Reference |
| Sigma-1 | 3.3 nM | [4] |
| Dopamine D2 | High Affinity (exact Ki not consistently reported in searches) | [7] |
| Serotonin 5-HT2A | Moderate Affinity (exact Ki not consistently reported in searches) | [6] |
Table 2: Dose-Response Data for Haloperidol (a structurally similar compound) in Rodent Behavioral Models
| Behavioral Test | Animal Model | Route of Administration | Effective Dose (ED50) / Dose Range | Observed Effect | Reference |
| Catalepsy | Rat | IP | ED50: 0.23-0.42 mg/kg (males), 0.13-0.45 mg/kg (females) | Induction of catalepsy | [1] |
| Locomotor Activity | Mouse | IP | 0.1 - 0.9 mg/kg | Dose-dependent decrease in spontaneous activity | [8] |
| Conditioned Avoidance | Rat | IP | 0.1 - 0.5 mg/kg | Dose-dependent decrease in avoidance responses | [9] |
Note: Direct ED50 values for this compound in these specific behavioral tests were not consistently available in the searched literature. The data for haloperidol is provided as a reference point due to its structural and mechanistic similarity. Researchers should perform their own dose-response studies to determine the optimal dose of this compound for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Materials:
-
This compound powder
-
Sterile 0.9% saline solution or sterile Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) (if required for solubility)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27G)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the average weight of the animals.
-
For a saline-based solution:
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline or PBS to achieve the desired final concentration.
-
Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulate matter.
-
-
For a DMSO/saline-based solution (if solubility is an issue):
-
First, dissolve the weighed this compound powder in a minimal amount of DMSO (e.g., to create a 10-20 mg/mL stock solution).
-
Vortex until fully dissolved.
-
Further dilute the stock solution with sterile 0.9% saline or PBS to the final desired concentration for injection. Ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity.[3]
-
-
Prepare fresh on the day of the experiment. If a stock solution in DMSO is prepared, it can be stored at -20°C for up to one month.[4][5]
-
Administer the solution via IP injection at a volume appropriate for the animal's weight (e.g., 5-10 ml/kg for mice).[3]
-
Protocol 2: Catalepsy Test in Rodents
-
Apparatus:
-
A horizontal bar (e.g., 0.5-1 cm in diameter) raised approximately 3-5 cm from a flat surface.
-
-
Procedure:
-
Administer this compound or vehicle to the animals at the desired dose and route.
-
At a predetermined time point after injection (e.g., 30, 60, 90 minutes), gently place the animal's forepaws on the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar.
-
A cut-off time (e.g., 180-300 seconds) should be established. If the animal remains in the cataleptic posture for the entire cut-off period, it is assigned the maximum score.
-
Repeat the measurement at several time points to assess the time course of the cataleptic effect.
-
Protocol 3: Conditioned Avoidance Response (CAR) in Rats
-
Apparatus:
-
A two-way shuttle box with a grid floor capable of delivering a mild foot shock.
-
A conditioned stimulus (CS) generator (e.g., a light or a tone).
-
An unconditioned stimulus (US) generator (a shocker).
-
-
Procedure:
-
Training Phase:
-
Place a rat in the shuttle box.
-
Present the CS for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
-
If the rat does not move, deliver a mild foot shock (US) through the grid floor.
-
The trial ends when the rat escapes to the other compartment (an escape response).
-
Repeat for a set number of trials per day until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing Phase:
-
Administer this compound or vehicle to the trained rats.
-
At a specified time after injection, place the rats in the shuttle box and begin the CAR session.
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
A significant decrease in avoidance responses without a concomitant increase in escape failures is indicative of an antipsychotic-like effect.[10]
-
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for a behavioral study.
Caption: A logical troubleshooting workflow for experimental variability.
References
- 1. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. scbt.com [scbt.com]
- 8. Predicting how equipotent doses of chlorpromazine, haloperidol, sulpiride, raclopride and clozapine reduce locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Trifluperidol hydrochloride off-target binding in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target binding of Trifluperidol hydrochloride in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets?
This compound is a potent typical antipsychotic medication belonging to the butyrophenone (B1668137) class of drugs.[1][2][3] Its primary therapeutic effect is mediated through the blockade of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway.[3] This action helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[3] While its main target is the D2 receptor, Trifluperidol also exhibits affinity for other receptors, which can lead to off-target effects.[4][5]
Q2: What are the known off-target binding sites for this compound?
This compound and other butyrophenones are known to interact with a range of receptors other than the dopamine D2 receptor. These off-target interactions can contribute to both its side-effect profile and potentially some of its therapeutic actions. Known off-target binding sites include:
-
Serotonin (5-HT) Receptors: Particularly the 5-HT2A receptor.[4]
-
Adrenergic Receptors: Primarily α1-adrenergic receptors.[4][6]
-
Sigma (σ) Receptors: Trifluperidol has a notable affinity for sigma receptors.[4][7][8]
-
NMDA Receptors: Some studies indicate an interaction with the NMDA receptor complex.[4][9]
Understanding the binding affinity of this compound to these on- and off-target receptors is crucial for designing experiments that isolate the effects of D2 receptor blockade.
Quantitative Data: Receptor Binding Profile of Trifluperidol and Related Butyrophenones
The following table summarizes the in vitro binding affinities (Ki values in nM) of Trifluperidol and the related compound Haloperidol for various receptors. Lower Ki values indicate a higher binding affinity.
| Compound | D2 | D1 | 5-HT2A | α1-adrenergic | Sigma (σ1) |
| Trifluperidol | 2.1 | 2.3 | Data not available | Data not available | High Affinity |
| Haloperidol | 2.0 | 4.0 | 70 | 12 | High Affinity |
Data compiled from various sources.[4][7]
Troubleshooting Guide: Minimizing Off-Target Binding
High non-specific binding can obscure true results and lead to misinterpretation of data. This guide provides a systematic approach to troubleshooting and minimizing off-target binding of this compound in your assays.
Issue: High background signal or inconsistent results in my binding assay.
This is a common problem that often points to significant non-specific binding of this compound. Here’s a stepwise approach to address this issue:
Step 1: Optimize Your Assay Buffer
The composition of your binding and wash buffers is critical in controlling non-specific interactions.
-
pH: The pH of the buffer can alter the charge of both Trifluperidol and the binding sites on proteins, affecting electrostatic interactions.
-
Recommendation: Empirically test a range of pH values (e.g., 7.0 to 8.0) to find the optimal pH that maximizes specific binding while minimizing non-specific binding.
-
-
Ionic Strength: The salt concentration can shield electrostatic charges, thereby reducing non-specific binding.
-
Recommendation: Titrate the concentration of salts like NaCl or KCl in your buffer. Start with a physiological concentration (e.g., 150 mM) and test a range (e.g., 50 mM to 500 mM). Be aware that excessively high salt concentrations can also disrupt specific binding.
-
-
Detergents: Low concentrations of non-ionic detergents can help to reduce hydrophobic interactions, which are a common source of non-specific binding.
-
Recommendation: Include a low concentration (e.g., 0.01% to 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 in your wash buffer.
-
Step 2: Utilize Blocking Agents
Blocking agents are inert proteins or other molecules that coat the surfaces of your assay plate and other components, preventing Trifluperidol from binding non-specifically.
-
Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that can be added to the binding buffer.
-
Recommendation: Test a range of BSA concentrations, typically from 0.1% to 5% (w/v).
-
-
Normal Serum: Using normal serum from the same species as your secondary antibody (in immunoassays) can help to block non-specific antibody binding sites.
-
Recommendation: Add 1-5% normal serum to your blocking buffer.
-
-
Pre-coating Assay Plates: For assays in multi-well plates, pre-coating the wells with a blocking agent can be effective.
-
Recommendation: Incubate the plates with a solution of 1% BSA or non-fat dry milk for 1-2 hours at room temperature before starting your assay.
-
Step 3: Optimize Ligand and Receptor Concentrations
-
Radioligand Concentration (for Radioligand Binding Assays): Non-specific binding is often directly proportional to the concentration of the radioligand.
-
Recommendation: Use the lowest concentration of radioligand that still provides a robust specific signal. Ideally, this should be at or below the Kd (dissociation constant) of the radioligand for its receptor.[10]
-
-
Membrane/Protein Concentration: Using an excessive amount of cell membrane preparation or purified protein can increase the number of non-specific binding sites.
-
Recommendation: Perform a protein titration to determine the optimal amount of membrane or protein that gives a good signal-to-noise ratio.
-
Step 4: Refine Washing Procedures
Inefficient washing can leave behind unbound or weakly bound Trifluperidol, contributing to high background.
-
Number and Volume of Washes: Increasing the number and/or volume of washes can help to remove non-specifically bound ligand.
-
Recommendation: Try increasing from 3 washes to 4 or 5, and ensure the volume of each wash is sufficient to thoroughly rinse the well or filter.
-
-
Wash Buffer Temperature: Using ice-cold wash buffer can help to slow the dissociation of the specifically bound ligand while washing away the non-specifically bound ligand.
-
Washing Technique: Ensure that the washing process is rapid and efficient, especially in filtration assays, to minimize the dissociation of your specific binding.
Experimental Protocols
Protocol 1: General Radioligand Binding Assay (Filtration Method) to Determine Ki
This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors)
-
Unlabeled this compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Blocking agent (e.g., BSA)
-
Unlabeled competitor for non-specific binding determination (e.g., Haloperidol at 10 µM)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine, PEI)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Methodology:
-
Membrane Preparation: Thaw the cell membrane preparation on ice. Homogenize and dilute to the desired protein concentration in ice-cold Binding Buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membranes + Radioligand + Binding Buffer
-
Non-Specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled competitor (e.g., 10 µM Haloperidol)
-
Competition: Membranes + Radioligand + Varying concentrations of this compound
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly harvest the contents of each well onto the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times (e.g., 3-5 times) with ice-cold Wash Buffer.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of Trifluperidol that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11][12]
-
Visualizations
Signaling Pathways
Trifluperidol's on-target and major off-target effects are mediated through G-protein coupled receptors (GPCRs). The diagram below illustrates the primary signaling pathway for its on-target (Dopamine D2) and a key off-target (Serotonin 5-HT2A) receptor.
Caption: On- and Off-Target Signaling of Trifluperidol.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting and minimizing non-specific binding in your assays.
Caption: Troubleshooting workflow for non-specific binding.
References
- 1. medindia.net [medindia.net]
- 2. Trifluperidol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Trifluperidol | 749-13-3 | Benchchem [benchchem.com]
- 5. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptors [sigmaaldrich.com]
- 9. Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Avoiding Trifluperidol hydrochloride degradation in DMSO stock solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trifluperidol hydrochloride stock solutions in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: Common Issues with this compound DMSO Stock Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate formation in the stock solution upon storage | - Low Temperature Storage: DMSO has a relatively high freezing point (18.5 °C). If not stored properly, especially at lower concentrations, the DMSO can freeze, causing the compound to precipitate out. - Supersaturation: The initial concentration may be too high for stable dissolution at the storage temperature. - Water Absorption: DMSO is highly hygroscopic and can absorb moisture from the air, which can decrease the solubility of this compound. | - Thawing and Re-dissolving: Warm the vial to room temperature and vortex or sonicate to ensure the compound is fully re-dissolved before use. - Concentration Check: Consider preparing a slightly lower concentration stock solution. - Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare stock solutions. Store DMSO under dry conditions (e.g., in a desiccator). |
| Loss of compound activity or inconsistent experimental results | - Chemical Degradation: this compound may be degrading over time in the DMSO stock solution. This can be accelerated by improper storage conditions. - Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to compound degradation and precipitation. | - Proper Storage: Store stock solutions at -20°C or -80°C. For long-term storage, -80°C is preferable.[1] - Aliquoting: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] - Fresh Solutions: For critical experiments, consider preparing fresh stock solutions. - Stability Check: Perform a stability study to determine the shelf-life of your stock solution under your specific storage conditions (see Experimental Protocols section). |
| Discoloration of the stock solution | - Degradation: A change in color can indicate the formation of degradation products. This may be caused by exposure to light or oxidative stress. | - Protect from Light: Store stock solutions in amber vials or otherwise protected from light. - Inert Atmosphere: For highly sensitive compounds, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and storing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO at a concentration of ≥20 mg/mL. It is also soluble in water. The choice of solvent will depend on the specific requirements of your experiment. For creating concentrated stock solutions for long-term storage, DMSO is a common choice.
Q2: What are the optimal storage conditions for this compound DMSO stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. For short-term storage (up to one month), -20°C is generally acceptable.[1] To minimize degradation, solutions should be stored in tightly sealed, light-protected (amber) vials and aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: How long can I store this compound in DMSO?
A3: The stability of this compound in DMSO is dependent on storage conditions. While general guidelines suggest that stock solutions can be stable for up to 6 months at -80°C and 1 month at -20°C, it is highly recommended to perform your own stability studies to determine the precise shelf-life for your specific concentration and storage setup.[1]
Q4: My vial of this compound in DMSO arrived frozen/solid. Is it still usable?
A4: Yes. DMSO has a freezing point of 18.5°C, so it is common for DMSO solutions to freeze during shipping or storage at low temperatures. To use the solution, allow the vial to warm to room temperature and then vortex or sonicate to ensure the compound is completely dissolved before use.
Q5: Can I sterilize my this compound DMSO stock solution?
A5: It is not recommended to sterilize this compound DMSO solutions by autoclaving (high temperature and pressure), as this can lead to degradation. If sterile filtration is required, use a compatible filter material (e.g., PTFE). DMSO itself has some bactericidal properties.
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO (high purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier for your HPLC method)
-
Amber HPLC vials
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
HPLC system with UV or Mass Spectrometry (MS) detector
Methodology:
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in anhydrous DMSO to the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing and/or sonicating.
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the stock solution and dilute it to a working concentration suitable for HPLC analysis. This will serve as your baseline (100% integrity) sample.
-
Storage: Aliquot the remaining stock solution into multiple amber vials, seal them tightly, and store them under the desired conditions (e.g., -20°C, -80°C, room temperature, 4°C).
-
Time Points: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Sample Preparation for Analysis: Allow the frozen aliquots to thaw completely at room temperature. Prepare samples for HPLC analysis by diluting them to the same working concentration as the T0 sample.
-
HPLC Analysis: Analyze the T0 and time-point samples using a validated HPLC method capable of separating the parent this compound peak from potential degradation products.
-
Data Analysis:
-
Integrate the peak area of the this compound peak in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T0) * 100
-
Plot the % Remaining against time to visualize the degradation profile.
-
Visualizations
Potential Degradation Pathways
While specific degradation pathways for this compound in DMSO are not extensively documented, potential degradation can occur through hydrolysis, oxidation, and photolysis, similar to other butyrophenone (B1668137) compounds.
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Stock Solution Instability
Caption: Troubleshooting workflow for unstable stock solutions.
References
Technical Support Center: HPLC Method Development for Trifluperidol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the HPLC method development for Trifluperidol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Trifluperidol to consider for HPLC method development?
A1: Understanding the physicochemical properties of Trifluperidol is crucial for selecting the appropriate column and mobile phase. Key properties include:
-
pKa: Trifluperidol has a strongly basic pKa of approximately 8.02.[1] This means it will be protonated and positively charged in acidic conditions (pH < 6) and neutral at high pH. Controlling the pH is essential to ensure consistent retention and good peak shape.
-
logP: The logP value is around 3.7 to 3.93, indicating that it is a relatively hydrophobic compound.[1] This makes it well-suited for reverse-phase HPLC.
-
UV Absorbance: this compound has chromophores that allow for UV detection. Wavelengths are typically set between 210 nm and 232 nm for sensitive detection.
Q2: What are typical starting conditions for a reverse-phase HPLC method for this compound?
A2: A good starting point for method development would be a reverse-phase C18 or C8 column with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. A gradient elution from a lower to a higher concentration of the organic solvent is often used to ensure the elution of all components with good peak shapes.
Q3: What are common sample preparation techniques for this compound analysis?
A3: Sample preparation typically involves dissolving the sample in a solvent compatible with the mobile phase, such as methanol (B129727), acetonitrile (B52724), or a mixture of the mobile phase itself. It is important to ensure the sample is fully dissolved and filtered through a 0.45 µm or 0.22 µm filter to remove any particulate matter that could block the column.
Troubleshooting Guide
Q1: I am observing significant peak tailing for this compound. What could be the cause and how can I fix it?
A1: Peak tailing is a common issue for basic compounds like this compound. It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based column packing material.[2][3][4]
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2 and 4 will ensure that the silanol groups are fully protonated and less likely to interact with the positively charged Trifluperidol molecule.[3]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA) at a concentration of 0.1-0.5%, into the mobile phase can help to mask the active silanol sites and improve peak shape.[4]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer residual silanol groups and are specifically designed to provide better peak shapes for basic compounds.[2][5]
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.[2]
Q2: My this compound peak has poor resolution from an impurity or another active pharmaceutical ingredient (API). How can I improve the separation?
A2: Poor resolution indicates that the chromatographic conditions are not optimal for separating the compounds of interest.
Solutions:
-
Optimize Mobile Phase Composition:
-
Organic Solvent: Vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. Sometimes, switching from acetonitrile to methanol (or vice versa) can alter the selectivity and improve resolution.
-
Gradient Slope: If using a gradient, make the slope shallower around the elution time of the peaks of interest to increase their separation.
-
-
Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a Phenyl or Cyano column) can provide different selectivity and may resolve the co-eluting peaks.
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.
Q3: The retention time for this compound is inconsistent between injections. What is causing this variability?
A3: Retention time variability can compromise the reliability of your method.
Solutions:
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. For gradient methods, ensure an adequate re-equilibration time is included at the end of each run.
-
Check Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. If using a buffer, check the pH before use. Premixing the mobile phase components can be more reliable than online mixing.
-
Control Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and lead to variable retention times.
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Trifluperidol/Trifluoperazine Hydrochloride
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Kromasil-C18 | Methanol: Sodium Acetate (80:20, v/v) | 1.0 | 232 | [6] |
| C18 (250mm x 4.6 mm, 5 µm) | Acetonitrile: Phosphate buffer (pH 5.5) with 0.1% TEA (70:30, v/v) | 1.0 | 262 | [7] |
| C18 (250mm x 4.6 mm, 5 µm) | Buffer (pH 3.5): Acetonitrile: TEA (80:20:0.1, v/v/v) | 1.0 | 228 | [3] |
| Inertsil ODS-3 C18 | Acetonitrile: Water: Triethylamine (68:31.8:0.2, v/v) with pH 4 | 1.0 | 210 | [8] |
Table 2: Example Validation Parameters for a this compound HPLC Method
| Parameter | Result |
| Linearity Range | 5-30 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.76 – 100.50% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.80 µg/mL |
| (Data adapted from a stability-indicating method for a related compound)[6] |
Experimental Protocols
Detailed Protocol for RP-HPLC Analysis of this compound
-
Objective: To provide a general-purpose method for the quantification of this compound.
-
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
-
Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Sonicator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Mobile Phase Preparation (Acetonitrile:Water:TEA at pH 4):
-
Mix 680 mL of acetonitrile, 318 mL of HPLC grade water, and 2 mL of triethylamine.
-
Adjust the pH to 4.0 with orthophosphoric acid.
-
Degas the mobile phase by sonication for 15-20 minutes.
-
-
Standard Solution Preparation (e.g., 50 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Further dilute 5 mL of the stock solution to 10 mL with the mobile phase to get a final concentration of 50 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample (e.g., powdered tablets) equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: As prepared in step 4
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or 30°C
-
Detection Wavelength: 210 nm
-
-
System Suitability:
-
Inject the standard solution five times.
-
The %RSD for the peak area should be not more than 2.0%.
-
The tailing factor should be not more than 2.0.
-
The theoretical plates should be not less than 2000.
-
Visualizations
Caption: Workflow for HPLC Method Development of Trifluperidol HCl.
Caption: Troubleshooting Decision Tree for Peak Tailing.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Trifluperidol | C22H23F4NO2 | CID 5567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Preclinical Head-to-Head: Trifluperidol Hydrochloride versus Haloperidol in Antipsychotic Research
For researchers, scientists, and drug development professionals, a detailed preclinical comparison of trifluperidol (B1206776) hydrochloride and haloperidol (B65202) reveals nuances in their pharmacological profiles. Both belonging to the butyrophenone (B1668137) class of typical antipsychotics, these compounds primarily exert their effects through dopamine (B1211576) D2 receptor antagonism. However, subtle differences in receptor binding affinities and in vivo potency can have significant implications for their therapeutic efficacy and side effect profiles.
This guide provides a comprehensive comparison of trifluperidol hydrochloride and haloperidol based on available preclinical data, offering insights into their mechanisms of action, receptor binding profiles, and performance in predictive animal models of antipsychotic activity and extrapyramidal side effects.
Mechanism of Action: A Shared Path with Divergent Affinities
Both trifluperidol and haloperidol are classified as typical, or first-generation, antipsychotics.[1][2] Their principal mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This antagonism is thought to be responsible for their efficacy in mitigating the positive symptoms of psychosis, such as hallucinations and delusions.[1]
While their primary target is the D2 receptor, both compounds also exhibit affinity for other neurotransmitter receptors, which contributes to their overall pharmacological profile and spectrum of side effects. Notably, both drugs interact with serotonin (B10506) 5-HT2A receptors, alpha-1 adrenergic receptors, and sigma-1 receptors.[3] Trifluperidol is reported to be considerably more potent by weight than haloperidol.[4]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of trifluperidol and haloperidol for key neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.
| Receptor | Trifluperidol (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D2 | 1.8[3] | 0.5 - 1.5[5] |
| Serotonin 5-HT2A | 2.5[3] | 5.6 - 25[5][6] |
| Alpha-1 Adrenergic | 1.9[3] | 11 - 20[5] |
| Sigma-1 | 3.3[3] | 2 - 4[5] |
Preclinical Efficacy and Side Effect Profile
The antipsychotic potential and the propensity to induce extrapyramidal symptoms (EPS) of novel compounds are often evaluated in preclinical animal models. Key assays include the conditioned avoidance response (CAR) for efficacy and catalepsy tests for EPS liability.
While direct head-to-head studies providing ED50 values for both trifluperidol and haloperidol in these models are limited in the publicly available literature, the following provides an overview of what is known for each compound.
Antipsychotic-like Activity: Conditioned Avoidance Response
The conditioned avoidance response (CAR) test is a widely used behavioral paradigm to predict the antipsychotic efficacy of a drug.[7] In this test, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). Clinically effective antipsychotics are known to selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus.
Extrapyramidal Side Effect Liability: Catalepsy
Catalepsy in rodents is a state of motor immobility and is considered a strong predictor of extrapyramidal side effects in humans.[7][8] This is typically measured by placing an animal in an awkward posture and recording the time it takes for it to correct its position.
The dose of haloperidol required to induce catalepsy in rats (ED50) has been reported to be approximately 0.29 mg/kg.[8] Specific ED50 values for trifluperidol in inducing catalepsy were not found in the reviewed preclinical literature, though it is generally considered to cause more severe extrapyramidal side effects than haloperidol.[4]
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Tissue/Cell Preparation: Membranes from brain tissue or cultured cells expressing the receptor of interest are prepared.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand that is known to bind specifically to the target receptor.
-
Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (trifluperidol or haloperidol).
-
Separation and Quantification: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][9]
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic-like efficacy of a test compound.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door or opening is used. The floor of the shuttle box is equipped to deliver a mild electric shock.
-
Training: A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration, followed by the unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment during the CS presentation. If the rat does not move during the CS, it can escape the shock by moving to the other compartment after the US has started.
-
Drug Administration: Once the rats are trained to a stable level of avoidance, they are treated with the test compound (trifluperidol or haloperidol) or a vehicle control.
-
Testing: The animals are then tested in the shuttle box, and the number of successful avoidance responses, escape responses, and failures to respond are recorded.
-
Data Analysis: The ED50 value, the dose of the drug that produces a 50% reduction in conditioned avoidance responding, is calculated.
Catalepsy Bar Test in Rodents
Objective: To evaluate the potential of a test compound to induce extrapyramidal side effects.
Methodology:
-
Apparatus: A horizontal bar is placed at a specific height.
-
Drug Administration: Rodents (rats or mice) are treated with the test compound (trifluperidol or haloperidol) or a vehicle control.
-
Testing: At various time points after drug administration, the animal's forepaws are gently placed on the bar.
-
Measurement: The time until the animal removes both forepaws from the bar (descent latency) is recorded. A cut-off time is typically set.
-
Data Analysis: The ED50 value, the dose of the drug that induces catalepsy (defined as remaining on the bar for a predetermined duration) in 50% of the animals, is calculated.[8]
Signaling Pathways and Experimental Workflows
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Trifluperidol | 749-13-3 | Benchchem [benchchem.com]
- 4. Trifluperidol - Wikipedia [en.wikipedia.org]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
A Comparative Guide to Trifluperidol Hydrochloride and Clozapine in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of Trifluperidol hydrochloride, a potent first-generation (typical) antipsychotic, and Clozapine (B1669256), the prototypical second-generation (atypical) antipsychotic. By examining their distinct pharmacological characteristics and their divergent effects in established animal models, this document aims to illuminate the preclinical basis for their different clinical applications and side-effect profiles.
Section 1: Pharmacological Profile - A Tale of Two Receptors
The fundamental difference between Trifluperidol and Clozapine lies in their interaction with various neurotransmitter receptors. Trifluperidol is a potent dopamine (B1211576) D2 receptor antagonist, a hallmark of typical antipsychotics.[1] In contrast, Clozapine exhibits a more complex, "multi-receptor" binding profile, with a notably lower affinity for the D2 receptor and high affinity for a range of other receptors, particularly the serotonin (B10506) 5-HT2A subtype.[2][3] This distinction is believed to underpin Clozapine's "atypical" properties, including its efficacy in treatment-resistant schizophrenia and lower risk of extrapyramidal side effects (EPS).[3]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound Ki (nM) | Clozapine Ki (nM) | Key Functional Implication |
| Dopamine Receptors | |||
| D2 | 1.8 [1] | 160[2] | Antipsychotic effect (positive symptoms); High affinity linked to EPS. |
| D4 | Not Available | 24 [2] | Potential contribution to antipsychotic efficacy. |
| D1 | Not Available | 270[2] | Modulation of cortical dopamine, potentially impacting cognition. |
| Serotonin Receptors | |||
| 5-HT2A | 2.5 [1] | 5.4 [2] | Key to "atypicality"; may mitigate EPS and improve negative symptoms. |
| 5-HT2C | Not Available | 9.4 [2] | Potential effects on mood and cognition. |
| 5-HT1A | Not Available | 120[2] | Anxiolytic and antidepressant properties. |
| Adrenergic Receptors | |||
| Alpha-1 (α1) | 1.9 [1] | 1.6 [2] | High affinity linked to side effects like orthostatic hypotension. |
| Muscarinic Receptors | |||
| M1 | Not Available | 6.2 [2] | Anticholinergic side effects (e.g., dry mouth, constipation). |
| Histamine Receptors | |||
| H1 | Not Available | 1.1 [2] | Sedative side effects. |
| Other Receptors | |||
| Sigma-1 | 3.3 [1] | Not Available | Modulation of intracellular calcium signaling. |
Note: Lower Ki values indicate higher binding affinity.
Section 2: Core Mechanisms and Signaling Pathways
The differing receptor profiles of Trifluperidol and Clozapine translate into distinct effects on downstream signaling. Trifluperidol's primary mechanism involves potent blockade of postsynaptic D2 receptors in the brain's mesolimbic pathway, which mitigates the excessive dopaminergic activity associated with the positive symptoms of psychosis.[1] Clozapine's therapeutic action is thought to result from a combination of moderate D2 receptor blockade and potent 5-HT2A receptor antagonism. This dual action is hypothesized to normalize dopamine activity in both mesolimbic and mesocortical pathways.
Section 3: Comparative Efficacy in Animal Models
Animal models are crucial for dissecting the behavioral effects of antipsychotic drugs, predicting clinical efficacy, and assessing side-effect liability. In these models, Trifluperidol's effects are often represented by its close chemical relative, Haloperidol (B65202).
Models of Positive Symptoms
These models typically involve inducing hyper-dopaminergic states in rodents to mimic the positive symptoms of schizophrenia.
-
Dopamine Agonist-Induced Hyperlocomotion: Both typical and atypical antipsychotics effectively reverse the excessive locomotor activity induced by dopamine agonists like amphetamine or apomorphine. This model demonstrates the D2 receptor blocking capabilities of both drug classes.[4]
-
Prepulse Inhibition (PPI) Deficits: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenia patients. In models where dopamine agonists disrupt PPI, both Clozapine and Haloperidol can restore normal gating function, indicating efficacy in normalizing information processing.[5] However, in a neurodevelopmental model of schizophrenia, Clozapine, but not Haloperidol, was able to reverse PPI deficits, suggesting a superior effect of atypical antipsychotics in certain pathological contexts.[6]
Table 2: Effects on Animal Models of Positive Symptoms
| Animal Model | Effect of Trifluperidol/Haloperidol | Effect of Clozapine | Modeled Symptom |
| Amphetamine-Induced Hyperactivity | Reverses hyperactivity[4] | Reverses hyperactivity[4] | Psychosis, Mania |
| Apomorphine-Induced PPI Deficit | Reverses deficit[5] | Reverses deficit[5] | Sensorimotor Gating Deficit |
| NVH Lesion-Induced PPI Deficit | No effect[6] | Reverses deficit[6] | Sensorimotor Gating Deficit |
Models of Negative & Cognitive Symptoms
A key differentiator for atypical antipsychotics is their superior efficacy against negative and cognitive symptoms, which is reflected in specific animal models.
-
PCP-Induced Social Withdrawal: The NMDA receptor antagonist phencyclidine (PCP) can induce behavioral changes in rodents, such as social withdrawal, that model the negative symptoms of schizophrenia. Studies have shown that Clozapine effectively reverses this PCP-induced social interaction deficit. In stark contrast, Haloperidol has no effect, highlighting a critical preclinical difference that mirrors clinical observations.[7]
-
Cognitive Deficits: In models of cognitive impairment, such as those induced by NMDA receptor blockade in the prefrontal cortex, Clozapine has been shown to reverse deficits in accuracy and impulsivity.[8] Haloperidol, while reducing some executive control deficits, failed to improve accuracy.[8] Similarly, chronic Haloperidol treatment has been associated with impaired learning performance in rats, an effect not seen with Clozapine.[9]
Table 3: Effects on Animal Models of Negative & Cognitive Symptoms
| Animal Model | Effect of Trifluperidol/Haloperidol | Effect of Clozapine | Modeled Symptom |
| PCP-Induced Social Interaction Deficit | No effect[7] | Reverses deficit[7] | Social Withdrawal (Negative) |
| NMDA Blockade-Induced Accuracy Deficit | No effect[8] | Reverses deficit[8] | Attentional Impairment (Cognitive) |
Models of Side Effects
The most significant clinical difference between typical and atypical antipsychotics is the risk of motor side effects, known as extrapyramidal symptoms (EPS).
-
Catalepsy: The catalepsy bar test is a widely used rodent model to predict EPS liability. In this test, an animal's failure to correct an externally imposed posture is measured. Potent D2 antagonists like Haloperidol are known to induce a dose-dependent cataleptic state.[4][10] Clozapine, due to its lower D2 affinity and other receptor actions, produces significantly less or no catalepsy, correctly predicting its low EPS risk in humans.[4][10]
Table 4: Effects on Animal Models of Extrapyramidal Side Effects
| Animal Model | Effect of Trifluperidol/Haloperidol | Effect of Clozapine | Modeled Side Effect |
| Catalepsy Bar Test | Induces strong, dose-dependent catalepsy[4][11] | Induces weak or no catalepsy[4][10] | Extrapyramidal Symptoms (EPS) |
Section 4: Experimental Methodologies
Detailed and standardized protocols are essential for the reliable comparison of compounds in animal models. Below are methodologies for key experiments cited in this guide.
Experimental Workflow Visualization
Protocol 1: Catalepsy Bar Test
-
Objective: To assess the propensity of a drug to induce motor rigidity, a proxy for extrapyramidal side effects.
-
Apparatus: A horizontal metal or wooden bar (approx. 0.7-0.9 cm in diameter) is fixed at a height (e.g., 6-12 cm) that requires the animal to adopt a "rearing" position with its hindlimbs on the floor.[12][13]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.[14]
-
Following drug administration (e.g., Haloperidol or Clozapine), the rat's forepaws are gently placed on the bar.[12]
-
A stopwatch is started immediately.
-
The time taken for the rat to remove both forepaws from the bar (descent latency) is recorded.[14]
-
A cut-off time (e.g., 180 seconds) is typically used, after which the animal is returned to its home cage.
-
The test is often repeated at several time points post-injection to capture the peak drug effect.
-
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
-
Objective: To measure sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a loudspeaker to deliver acoustic stimuli, and a sensor platform to detect the animal's whole-body startle response.[15][16]
-
Animals: Male Sprague-Dawley rats or various mouse strains.
-
Procedure:
-
The animal is placed in a holder on the sensor platform inside the chamber and allowed to acclimate for 5-10 minutes with background white noise (e.g., 65-70 dB).[16]
-
The test session consists of a pseudo-randomized series of different trial types:
-
Pulse-Alone Trials: A high-intensity acoustic stimulus (the "pulse," e.g., 120 dB for 40 ms) designed to elicit a startle response.
-
Prepulse-Pulse Trials: A lower-intensity, non-startling stimulus (the "prepulse," e.g., 75-85 dB for 20 ms) is presented shortly before the pulse (e.g., 100 ms (B15284909) lead interval).
-
No-Stimulus Trials: Background noise only, to measure baseline movement.
-
-
The animal's startle amplitude is recorded for each trial.
-
Data Analysis: PPI is calculated as a percentage reduction in startle response on prepulse-pulse trials compared to pulse-alone trials.[15]
-
Protocol 3: PCP-Induced Social Interaction Deficit
-
Objective: To model the negative symptom of social withdrawal and test the efficacy of drugs in reversing this deficit.
-
Apparatus: A novel, dimly lit open-field arena. An unfamiliar, weight-matched conspecific animal is used as a social stimulus.[17][18]
-
Animals: Male mice or rats.
-
Procedure:
-
Induction Phase: Animals receive sub-chronic administration of PCP (e.g., 10 mg/kg/day for 14 days) followed by a withdrawal period (e.g., 7-14 days) to induce a lasting social deficit.[7]
-
Test Phase: During the withdrawal period, animals are treated with the test compound (e.g., Haloperidol or Clozapine).
-
A test animal and an unfamiliar partner animal (untreated) are placed together in the arena for a set duration (e.g., 10 minutes).[17]
-
The session is video-recorded. A trained observer, blind to the treatment groups, scores the total time the test animal spends in active social behaviors (e.g., sniffing, following, grooming the partner).
-
Data Analysis: The total duration of social interaction is compared between treatment groups.
-
Section 5: Conclusion and Summary
The comparison of this compound and Clozapine in animal models provides a clear preclinical basis for their classification as typical and atypical antipsychotics, respectively.
-
Trifluperidol , and its proxy Haloperidol, demonstrates a profile consistent with potent D2 receptor antagonism . It is effective in animal models of positive symptoms (e.g., reversing hyperlocomotion and PPI deficits) but induces strong catalepsy, predicting a high risk of EPS. Crucially, it shows a lack of efficacy in models of negative and cognitive symptoms, such as PCP-induced social withdrawal.
-
Clozapine exhibits a multi-receptor profile with moderate D2 and potent 5-HT2A antagonism. While also effective in models of positive symptoms, its defining preclinical features are its ability to reverse deficits in models of negative (social interaction) and cognitive symptoms, and its significantly lower liability to induce catalepsy.
These preclinical findings in animal models align remarkably well with the clinical profiles of these drugs. They validate the use of these models for differentiating antipsychotic drug classes and underscore the principle that a broader receptor engagement profile, beyond simple D2 blockade, is likely necessary to address the full spectrum of symptoms in schizophrenia.
References
- 1. Trifluperidol | 749-13-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Clozapine and haloperidol in an animal model of sensorimotor gating deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disruption of prepulse inhibition of startle reflex in a neurodevelopmental model of schizophrenia: reversal by clozapine, olanzapine and risperidone but not by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clozapine, but not haloperidol, reverses social behavior deficit in mice during withdrawal from chronic phencyclidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Haloperidol and clozapine have dissociable effects in a model of attentional performance deficits induced by blockade of NMDA receptors in the mPFC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of haloperidol, risperidone, and clozapine exposure on cholinergic markers and spatial learning performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Age and Sex Differences in Locomotion and Catalepsy During Repeated Administration of Haloperidol and Clozapine in Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Open Source Automated Bar Test for Measuring Catalepsy in Rats | eNeuro [eneuro.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Catalepsy test in rats â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 15. protocols.io [protocols.io]
- 16. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 17. b-neuro.com [b-neuro.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Trifluperidol Hydrochloride and Risperidone in Behavioral Studies
An Objective Guide for Researchers in Neuroscience and Pharmacology
This guide provides a detailed comparison of Trifluperidol hydrochloride, a conventional typical antipsychotic, and Risperidone, a widely used atypical antipsychotic, focusing on their efficacy in preclinical behavioral studies. This document synthesizes data on their mechanisms of action, receptor binding affinities, and performance in established animal models of psychosis, presenting quantitative data and experimental protocols to inform future research and drug development.
Section 1: Mechanism of Action and Receptor Binding Profiles
The fundamental difference between Trifluperidol and Risperidone lies in their receptor interaction profiles, which dictates their therapeutic efficacy and side-effect profiles.
This compound: As a typical antipsychotic of the butyrophenone (B1668137) class, Trifluperidol's primary mechanism of action is potent antagonism of the dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway.[1][2] This action is effective in mitigating the positive symptoms of psychosis, such as hallucinations and delusions.[1] However, its strong D2 blockade in other pathways, like the nigrostriatal pathway, is also responsible for a high incidence of extrapyramidal symptoms (EPS).[1][3] While its primary target is the D2 receptor, it may also have some, albeit lesser, affinity for serotonin (B10506) receptors.[1][2]
Risperidone: Classified as a second-generation or atypical antipsychotic, Risperidone exhibits a broader receptor binding profile. It acts as a potent antagonist at both serotonin 5-HT2A receptors and dopamine D2 receptors.[4][5] A key characteristic of Risperidone is its high affinity for 5-HT2A receptors, which is approximately 10-20 times greater than its affinity for D2 receptors.[4] This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia while carrying a lower risk of EPS at therapeutic doses compared to typical antipsychotics.[4][6] Risperidone also interacts with adrenergic (α1 and α2) and histaminergic (H1) receptors, which can contribute to side effects like orthostatic hypotension and sedation.[7]
The distinct receptor binding philosophies are visualized in the signaling pathway diagram below.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. drugtodayonline.com [drugtodayonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Risperidone - Wikipedia [en.wikipedia.org]
Validating Trifluperidol Hydrochloride's Affinity for 5-HT2A Receptors: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the binding affinity of Trifluperidol hydrochloride to the serotonin (B10506) 2A (5-HT2A) receptor, a key target in the development of antipsychotic and other neuropsychiatric drugs. This document is intended for researchers, scientists, and drug development professionals, offering a succinct yet comprehensive overview of Trifluperidol's performance against a range of other compounds, supported by established experimental data.
Comparative Binding Affinity at the 5-HT2A Receptor
The binding affinity of a compound to its target receptor is a critical determinant of its potency and potential therapeutic efficacy. The inhibition constant (Ki) is a quantitative measure of this affinity, with a lower Ki value indicating a higher binding affinity.
The data presented in the table below summarizes the Ki values for this compound and a selection of other antipsychotic drugs and research chemicals at the human 5-HT2A receptor. This allows for a direct comparison of their relative affinities.
| Compound | Class | Ki (nM) for 5-HT2A Receptor |
| Trifluperidol | Typical Antipsychotic | 25.0 |
| Risperidone | Atypical Antipsychotic | 0.17 |
| Olanzapine | Atypical Antipsychotic | 3.73 |
| Clozapine | Atypical Antipsychotic | 5.35 |
| Aripiprazole | Atypical Antipsychotic | 8.7 |
| Haloperidol | Typical Antipsychotic | 56.81 |
| Ketanserin | Research Chemical | 0.75 (IC50) |
| Serotonin (5-HT) | Endogenous Ligand | 10 (IC50) |
Note: Lower Ki values indicate higher binding affinity.
As the data indicates, this compound exhibits a notable affinity for the 5-HT2A receptor. When compared to other typical antipsychotics like Haloperidol, Trifluperidol demonstrates a significantly higher affinity. Its affinity is within the range of several atypical antipsychotics, although some, like Risperidone, show a markedly higher affinity.
Experimental Protocols
The determination of binding affinity is achieved through rigorous experimental procedures. The most common method is the radioligand displacement assay, a robust and sensitive technique for quantifying the interaction between a compound and its target receptor.
Radioligand Displacement Assay for 5-HT2A Receptor
This protocol outlines the key steps involved in a typical radioligand displacement assay to determine the Ki of a test compound for the 5-HT2A receptor.
1. Receptor Preparation:
-
Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) are prepared.[1]
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Assay Buffer:
-
A suitable buffer is prepared, typically 50 mM Tris-HCl, pH 7.4, containing various salts and protease inhibitors to maintain the integrity of the receptor and ligand.
3. Radioligand:
-
A radiolabeled ligand with high affinity and specificity for the 5-HT2A receptor is used, such as [3H]Ketanserin or [125I]DOI.[1][2]
4. Competition Binding:
-
A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.[2]
5. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
6. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
7. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the biological signaling pathway of the 5-HT2A receptor.
Conclusion
The data presented in this guide validates that this compound possesses a significant binding affinity for the 5-HT2A receptor. This characteristic, in conjunction with its well-established dopamine (B1211576) D2 receptor antagonism, contributes to its pharmacological profile as a potent antipsychotic agent. The provided experimental framework offers a standardized approach for researchers to further investigate and compare the binding characteristics of novel compounds targeting the 5-HT2A receptor. This comparative guide serves as a valuable resource for informed decision-making in neuropsychiatric drug discovery and development.
References
Trifluperidol Hydrochloride: A Comparative Analysis of Potency Among Typical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trifluperidol (B1206776) hydrochloride's potency relative to other conventional (typical) antipsychotic medications. Trifluperidol, a member of the butyrophenone (B1668137) class, is recognized for its high potency, a characteristic primarily attributed to its strong antagonism of the dopamine (B1211576) D2 receptor. This document synthesizes in vitro and clinical data to offer a quantitative and qualitative assessment of its standing within the class of typical antipsychotics.
In Vitro Potency: Dopamine D2 Receptor Binding Affinity
The primary mechanism of action for typical antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. The potency of these drugs is often quantified by their binding affinity to these receptors, expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity and, consequently, greater in vitro potency.
While extensive comparative data is available for many typical antipsychotics, specific Ki values for trifluperidol are not as widely reported in readily available literature. However, its classification as a high-potency agent, comparable to or exceeding haloperidol, suggests a very low nanomolar (nM) Ki value for the D2 receptor.
For context, the following table presents the D2 receptor binding affinities for several common typical antipsychotics.
| Drug | Chemical Class | D2 Receptor Ki (nM) |
| Trifluperidol | Butyrophenone | Data Not Widely Reported |
| Haloperidol | Butyrophenone | 0.5 - 2.2 |
| Chlorpromazine (B137089) | Phenothiazine | 3.1 - 10 |
| Fluphenazine | Phenothiazine | 0.4 - 1.0 |
| Thioridazine | Phenothiazine | 10 - 30 |
Note: Ki values can vary between studies depending on the experimental conditions.
Clinical Potency: Chlorpromazine Equivalents
A widely used method for comparing the clinical potency of antipsychotic drugs is the concept of chlorpromazine equivalents (CPZeq). This metric establishes the dose of a given antipsychotic that is therapeutically equivalent to 100 mg of chlorpromazine. A lower CPZeq value indicates higher clinical potency.
Trifluperidol is recognized as a high-potency antipsychotic, a fact reflected in its low chlorpromazine equivalent dose.
| Drug | Chemical Class | Chlorpromazine 100mg Equivalent Dose (mg) |
| Trifluperidol | Butyrophenone | 0.8 |
| Haloperidol | Butyrophenone | 2 |
| Fluphenazine | Phenothiazine | 2 |
| Perphenazine | Phenothiazine | 10 |
| Loxapine | Dibenzoxazepine | 15 |
| Thioridazine | Phenothiazine | 100 |
| Chlorpromazine | Phenothiazine | 100 |
Experimental Protocols
The determination of antipsychotic potency relies on standardized and validated experimental methodologies. Below are detailed protocols for key experiments used to generate the comparative data presented.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
Objective: To determine the in vitro binding affinity (Ki) of a test compound (e.g., trifluperidol hydrochloride) for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation:
-
Cell lines stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand with high affinity for the D2 receptor (e.g., [³H]-spiperone or [³H]-raclopride) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., trifluperidol) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioligand bound to the receptors decreases as the concentration of the competitor drug increases.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined (IC50 value).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Animal Models for In Vivo Antipsychotic Potency
Objective: To assess the in vivo antipsychotic-like activity and potency of a test compound.
1. Amphetamine-Induced Hyperlocomotion:
-
Rationale: Dopamine agonists like amphetamine induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of psychosis. Antipsychotic drugs that block D2 receptors can attenuate this effect.
-
Protocol:
-
Rodents (typically rats or mice) are habituated to an open-field arena equipped with automated activity monitors.
-
Animals are pre-treated with various doses of the test antipsychotic (e.g., trifluperidol) or a vehicle control.
-
After a set pre-treatment time, the animals are administered a standardized dose of d-amphetamine.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.
-
The dose of the antipsychotic that produces a 50% reduction in the amphetamine-induced hyperlocomotion (ED50) is calculated as a measure of its in vivo potency.
-
2. Conditioned Avoidance Response (CAR):
-
Rationale: This model assesses the ability of a drug to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus. This is considered predictive of antipsychotic efficacy.
-
Protocol:
-
Animals (typically rats) are trained in a shuttle box with two compartments. A conditioned stimulus (e.g., a light or tone) is presented, followed by an unconditioned stimulus (a mild foot shock).
-
The animal learns to avoid the shock by moving to the other compartment during the conditioned stimulus presentation.
-
Once the avoidance response is consistently established, the animals are treated with different doses of the test antipsychotic.
-
The drug's ability to block the avoidance response (i.e., the animal does not move during the conditioned stimulus but does escape the shock) is measured.
-
The dose that effectively blocks the conditioned avoidance response in 50% of the animals (ED50) is determined.
-
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
A Comparative Analysis of Trifluperidol Hydrochloride and Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the typical antipsychotic Trifluperidol hydrochloride and several commonly prescribed atypical antipsychotics. The analysis focuses on their pharmacological profiles, clinical efficacy, and side effect profiles, supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
This compound is a potent first-generation (typical) antipsychotic belonging to the butyrophenone (B1668137) class. It has been used in the management of psychosis, particularly the positive symptoms of schizophrenia. Atypical antipsychotics, a newer class of drugs, were developed to offer a broader spectrum of efficacy, particularly on negative and cognitive symptoms, with a reduced risk of extrapyramidal side effects (EPS) compared to typical agents. This guide will delve into a comparative analysis of these two classes of antipsychotics.
Mechanism of Action
This compound primarily exerts its antipsychotic effects through potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This blockade of D2 receptors is effective in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions.
Atypical antipsychotics possess a more complex mechanism of action. While they also modulate dopamine D2 receptors, they generally exhibit a lower affinity or faster dissociation from these receptors compared to typical antipsychotics. A key characteristic of atypical antipsychotics is their potent antagonism of serotonin (B10506) 5-HT2A receptors. This dual action on both dopamine and serotonin pathways is believed to contribute to their efficacy against a wider range of symptoms and their lower propensity to cause EPS. Some atypical antipsychotics also have significant effects on other receptors, including other serotonin subtypes, adrenergic, and histaminergic receptors, which contributes to their unique clinical profiles and side effects.
Signaling Pathway Diagram
Caption: Mechanism of action comparison.
Receptor Binding Profiles
The affinity of a drug for various neurotransmitter receptors dictates its therapeutic effects and side effect profile. The dissociation constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Trifluperidol | Olanzapine (B1677200) | Risperidone | Quetiapine | Aripiprazole |
| Dopamine D2 | 0.25 | 11 | 3.1 | 337 | 0.34 |
| Serotonin 5-HT2A | 1.8 | 4 | 0.16 | 148 | 3.4 |
| Histamine H1 | 23 | 7 | 20 | 11 | 61 |
| Adrenergic α1 | 1.2 | 19 | 0.8 | 7 | 57 |
| Muscarinic M1 | 1,000 | 1.9 | >10,000 | >1,000 | >10,000 |
Data compiled from various publicly available databases. Ki values can vary between studies.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the in vitro binding affinity (Ki) of a test compound for a specific neurotransmitter receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from recombinant cell lines or brain tissue homogenates).
-
Radioligand specific for the target receptor (e.g., [³H]-spiperone for D2 receptors).
-
Test compound (Trifluperidol or atypical antipsychotic) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: A reaction mixture is prepared containing the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound in the incubation buffer. A set of tubes containing only the radioligand and membranes is used to determine total binding, and another set with an excess of a known high-affinity unlabeled ligand is used to determine non-specific binding.
-
Incubation: The mixtures are incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the bound radioligand-receptor complexes from the unbound radioligand. The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand binding assay workflow.
Clinical Efficacy and Side Effects
Direct head-to-head clinical trial data for this compound against major atypical antipsychotics is limited. Therefore, this section presents data from studies comparing atypical antipsychotics to other typical antipsychotics like trifluoperazine (B1681574) and haloperidol (B65202), which share a similar mechanism of action with Trifluperidol.
Efficacy
Clinical trials in schizophrenia often use the Positive and Negative Syndrome Scale (PANSS) to assess symptom severity. A greater reduction in the PANSS total score indicates better efficacy.
Table 2: Comparative Clinical Efficacy in Schizophrenia (Change in PANSS Total Score from Baseline)
| Comparison | Duration | Atypical Antipsychotic (Mean Change) | Typical Antipsychotic (Mean Change) |
| Olanzapine vs. Trifluoperazine (in combination) | 6 Weeks | Olanzapine (10mg/day): -29.8 | Olanzapine (5mg/day) + Trifluoperazine (5mg/day): -30.5 |
| Risperidone vs. Haloperidol | 12 Weeks | Risperidone: -24.7 | Haloperidol: -19.8 |
| Quetiapine vs. Haloperidol | 12 Weeks | Quetiapine: -32.5 | Haloperidol: -29.2 |
Note: The olanzapine study used trifluoperazine in a combination therapy arm, not as a direct monotherapy comparator.
These studies suggest that while both typical and atypical antipsychotics are effective in reducing overall psychotic symptoms, some atypical agents may offer advantages, particularly in improving negative symptoms.
Side Effects
The side effect profiles of typical and atypical antipsychotics are a key differentiating factor.
Table 3: Comparative Incidence of Key Side Effects
| Side Effect | Trifluperidol (and other typicals) | Olanzapine | Risperidone | Quetiapine |
| Extrapyramidal Symptoms (EPS) | High | Low | Moderate | Low |
| Weight Gain | Low | High | Moderate | Moderate |
| Sedation | Moderate | High | Moderate | High |
| Prolactin Elevation | High | Moderate | High | Low |
| Anticholinergic Effects | Moderate | High | Low | Low |
Experimental Protocol: Randomized Controlled Trial in Schizophrenia
Objective: To compare the efficacy and safety of an investigational antipsychotic agent against a standard-of-care comparator in patients with schizophrenia.
Study Design: A multi-center, randomized, double-blind, active-comparator controlled clinical trial.
Patient Population:
-
Inclusion Criteria: Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia, currently experiencing an acute psychotic episode.
-
Exclusion Criteria: History of treatment resistance to two or more antipsychotics, significant unstable medical conditions, substance use disorder within the last 6 months.
Intervention:
-
Patients are randomly assigned to receive either the investigational drug or the active comparator (e.g., haloperidol or an atypical antipsychotic) for a fixed duration (e.g., 6-12 weeks).
-
Dosing is typically flexible within a predefined range to allow for clinical optimization.
Assessments:
-
Efficacy: The primary efficacy endpoint is the change from baseline in the PANSS total score. Secondary endpoints may include changes in PANSS subscales (positive, negative, general psychopathology), and the Clinical Global Impression (CGI) scale.
-
Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, weight, electrocardiograms (ECGs), and laboratory tests (including fasting glucose and lipid profiles). Specific rating scales are used to assess movement disorders, such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia.
Statistical Analysis: The primary analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in PANSS total score, with treatment as a factor and baseline score as a covariate.
Caption: Clinical trial workflow for antipsychotics.
Conclusion
This compound, a typical antipsychotic, is a potent dopamine D2 receptor antagonist that is effective against the positive symptoms of schizophrenia. However, its use is associated with a high risk of extrapyramidal side effects. Atypical antipsychotics, with their broader receptor binding profiles, particularly their high affinity for 5-HT2A receptors in addition to D2 receptor modulation, generally offer a comparable or, in some cases, superior efficacy profile, especially for negative symptoms. The primary advantage of atypical antipsychotics lies in their lower risk of EPS. However, this benefit is often accompanied by a higher risk of metabolic side effects, such as weight gain, dyslipidemia, and an increased risk of type 2 diabetes. The choice of antipsychotic medication should be individualized based on the patient's specific symptoms, tolerability profile, and medical history. This comparative analysis provides a foundational understanding to aid in research and development efforts aimed at discovering novel antipsychotic agents with improved efficacy and safety profiles.
Cross-Validation of Trifluperidol Hydrochloride's Anticancer Efficacy in Diverse Cell Lines
A Comparative Analysis for Researchers and Drug Development Professionals
Trifluperidol hydrochloride, a well-established antipsychotic medication, is gaining significant attention for its potential as a repurposed anticancer agent. Emerging research has demonstrated its ability to inhibit cell growth and induce programmed cell death, or apoptosis, across a variety of cancer cell types. This guide provides a cross-validation of this compound's effects in different cell lines, presenting key quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways to support further investigation and development.
Quantitative Assessment of Anticancer Activity
The efficacy of this compound in curbing cancer cell proliferation is highlighted by its half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of Trifluoperazine (TFP), a closely related compound often used in these studies, in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Colorectal Cancer | HCT116 | 16.2 | 48 |
| Colorectal Cancer | CT26 | 16.8 | 48 |
| Colorectal Cancer | SW620 | 13.9 | 48 |
| Multiple Myeloma | U266 | 20 | 24 |
| Multiple Myeloma | RPMI 8226 | 25 | 24 |
| Triple-Negative Breast Cancer | MDA-MB-468 | Not specified | Not specified |
| Triple-Negative Breast Cancer | MDA-MB-231 | Not specified | Not specified |
| Triple-Negative Breast Cancer | 4T1 | Not specified | Not specified |
| Non-Small Cell Lung Cancer | A549 | Not specified | Not specified |
Comparative Effects on Apoptosis
This compound has been shown to induce apoptosis in cancer cells through various mechanisms. In colorectal cancer cell lines HCT116 and CT26, treatment with Trifluoperazine led to an accumulation of cells in the sub-G1 phase, a hallmark of apoptosis.[1] This was further confirmed by Hoechst 33342 staining, which revealed nuclear fragmentation characteristic of apoptosis.[1] The pro-apoptotic effects were observed as early as 6 hours of treatment, with a significant increase in the ratio of cleaved caspase-3 to pro-caspase-3 after 12 hours, indicating the activation of the executioner caspase in the apoptotic cascade.[1]
In multiple myeloma cell lines U266 and RPMI 8226, Trifluoperazine also induced apoptosis.[2][3] Interestingly, this study revealed that Trifluoperazine's apoptotic effect in these cells is linked to the inhibition of autophagy and the targeting of the nuclear protein 1 (NUPR1).[2][3] Co-treatment with the autophagy inducer rapamycin (B549165) was found to reduce the level of apoptosis, further supporting this mechanism.[2][3]
Signaling Pathways and Mechanism of Action
The anticancer effects of this compound are mediated through the modulation of several key signaling pathways, which can differ depending on the cancer type.
In colorectal cancer, Trifluoperazine induces G0/G1 cell cycle arrest by downregulating the expression of cyclin-dependent kinases (CDK2 and CDK4) and cyclins (cyclin D1 and cyclin E), while upregulating the cell cycle inhibitor p27.[1][4] The induction of apoptosis is primarily through the mitochondria-mediated intrinsic pathway, characterized by a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[4][5]
References
- 1. Frontiers | Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Trifluperidol Hydrochloride and Olanzapine for Researchers
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of antipsychotic therapeutics, the comparison between first-generation (typical) and second-generation (atypical) agents remains a critical area of research. This guide provides a head-to-head comparison of Trifluperidol hydrochloride, a potent butyrophenone (B1668137) typical antipsychotic, and Olanzapine (B1677200), a widely prescribed atypical antipsychotic. This analysis is based on available preclinical and clinical data, highlighting differences in their receptor binding profiles, pharmacokinetics, clinical efficacy, and safety profiles.
Pharmacodynamics: A Tale of Two Receptor Profiles
The fundamental difference between this compound and Olanzapine lies in their interaction with various neurotransmitter receptors. This compound exhibits a more focused and high-affinity antagonism of the dopamine (B1211576) D2 receptor, a characteristic of typical antipsychotics.[1] In contrast, Olanzapine has a broader and more complex receptor binding profile, acting as an antagonist at multiple dopamine, serotonin, histamine, muscarinic, and adrenergic receptors.[2] This distinction is believed to underlie their differing efficacy and side-effect profiles.
Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and Olanzapine for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D1 | - | 27 |
| Dopamine D2 | 0.24 - 1.8 | 11 - 31.3 |
| Dopamine D3 | - | 49 |
| Dopamine D4 | - | 27 |
| Serotonin 5-HT2A | 2.5 | 4 - 15.7 |
| Serotonin 5-HT2C | - | 11 |
| Serotonin 5-HT3 | - | 148 |
| Serotonin 5-HT6 | - | 10 |
| Histamine H1 | - | 7 |
| Muscarinic M1 | - | 2.5 |
| Alpha-1 Adrenergic | 1.9 | 19 |
| Sigma-1 | 3.3 | - |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profiles of this compound and Olanzapine dictate their dosing regimens and potential for drug-drug interactions. Olanzapine has been extensively studied, revealing a linear pharmacokinetic profile.[2][3] Detailed pharmacokinetic data for this compound is less readily available in the public domain.
| Parameter | This compound | Olanzapine |
| Absorption | - | Well absorbed orally; peak plasma concentration in ~6 hours.[2] |
| Distribution | Distributed to various tissues, with notable accumulation in the brain.[4] | Widely distributed; volume of distribution is ~1000 L.[5] |
| Protein Binding | - | ~93% bound to plasma proteins (albumin and alpha-1-acid glycoprotein).[5] |
| Metabolism | Metabolized in the liver.[4] | Extensively metabolized in the liver via glucuronidation and cytochrome P450 (CYP1A2 and CYP2D6).[2][3] |
| Elimination Half-life | - | Approximately 30 hours (range: 21-54 hours).[5] |
| Excretion | - | Primarily excreted in urine (~57%) and feces (~30%).[5] |
Clinical Efficacy: A Note on Comparative Data
A significant limitation in the direct comparison of this compound and Olanzapine is the scarcity of head-to-head clinical trials. The available efficacy data is primarily derived from individual placebo-controlled or comparative trials against other antipsychotics.
This compound: As a potent typical antipsychotic, Trifluperidol is effective in managing the positive symptoms of schizophrenia, such as hallucinations and delusions, due to its strong D2 receptor blockade.[1][6]
Olanzapine: Clinical trials have demonstrated the efficacy of Olanzapine in treating both positive and negative symptoms of schizophrenia. For instance, in a 6-week study of severely ill schizophrenic patients, Olanzapine treatment resulted in a significant mean decrease in the Positive and Negative Syndrome Scale (PANSS) total score of -45.16 from a baseline of 129.26.[7] Another study showed a significant superiority of 10 mg/day Olanzapine over placebo in improving PANSS total, positive, and negative scores.[8]
The following diagram illustrates a typical workflow for a clinical trial assessing the efficacy of an antipsychotic medication in schizophrenia.
Safety and Tolerability: A Key Differentiator
The side-effect profiles of this compound and Olanzapine are markedly different and represent a critical factor in treatment selection.
This compound: As a high-potency typical antipsychotic, this compound is associated with a higher incidence of extrapyramidal symptoms (EPS), including tremors, rigidity, and tardive dyskinesia.[9][10] Other potential side effects include sedation, anticholinergic effects (dry mouth, constipation), cardiovascular effects, and hormonal changes such as hyperprolactinemia.[9]
Olanzapine: While having a lower propensity for inducing EPS compared to typical antipsychotics, Olanzapine is associated with a higher risk of metabolic side effects.[11] These include significant weight gain, hyperglycemia, and dyslipidemia.[11][12] In long-term studies, the mean weight gain with Olanzapine was 5.6 kg, with 64% of patients gaining at least 7% of their baseline weight.[11] Other common side effects include somnolence, dizziness, and dry mouth.[13]
The following diagram illustrates the primary signaling pathways associated with the therapeutic effects and major side effects of these two antipsychotics.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Trifluperidol | 749-13-3 | Benchchem [benchchem.com]
- 5. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Olanzapine versus placebo: results of a double-blind, fixed-dose olanzapine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the side effects of this compound? [synapse.patsnap.com]
- 10. Trifluperidol - Wikipedia [en.wikipedia.org]
- 11. Weight gain and changes in metabolic variables following olanzapine treatment in schizophrenia and bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety evaluation of olanzapine treatment for schizophrenia patients: A retrospective data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluperidol Hydrochloride Binding Kinetics at Dopamine D2 and Serotonin 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of trifluperidol (B1206776) hydrochloride at two key central nervous system targets: the dopamine (B1211576) D2 receptor and the serotonin (B10506) 5-HT2A receptor. Trifluperidol, a typical antipsychotic of the butyrophenone (B1668137) class, is known for its high potency and its primary mechanism of action through the blockade of these receptors. Understanding its binding characteristics is crucial for elucidating its therapeutic effects and side-effect profile.
Quantitative Binding Affinity Data
The following table summarizes the available binding affinity (Ki) data for trifluperidol and a structurally related typical antipsychotic, trifluoperazine, at human dopamine D2 and serotonin 5-HT2A receptors. It is important to note that while both are typical antipsychotics, they are distinct chemical entities, and their binding affinities may differ.
| Compound | Receptor | Kᵢ (nM) | Reference |
| Trifluperidol | Dopamine D2 | ~1.0 | [1] |
| Trifluoperazine | Dopamine D2 | 1.1 - 2.63 | [2][3] |
| Trifluoperazine | Serotonin 5-HT2A | 24 | [4] |
Note: Specific Kon (association rate constant) and Koff (dissociation rate constant) values for trifluperidol hydrochloride at D2 and 5-HT2A receptors were not found in the reviewed literature and public databases.
Comparative Insights
Trifluperidol is a potent antagonist of the D2 receptor.[1][5] Typical antipsychotics, like trifluperidol, generally exhibit high affinity for D2 receptors.[6] In contrast, atypical antipsychotics often show a higher affinity for 5-HT2A receptors compared to D2 receptors.[7] The binding kinetics, particularly the dissociation rate (Koff), are thought to play a significant role in the clinical profile of antipsychotics. Drugs with faster dissociation from the D2 receptor are often associated with a lower incidence of extrapyramidal side effects.[7]
Signaling Pathways
The interaction of this compound with D2 and 5-HT2A receptors initiates distinct intracellular signaling cascades. As an antagonist, trifluperidol blocks the activation of these pathways by endogenous ligands (dopamine and serotonin, respectively).
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.[8] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9][10] D2 receptor signaling can also involve β-arrestin pathways and modulation of ion channels.[3][8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Trifluperidol - Wikipedia [en.wikipedia.org]
- 6. Different effects of typical and atypical antipsychotics on grey matter in first episode psychosis: the AESOP study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 10. Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C | Journal of Neuroscience [jneurosci.org]
Safety Operating Guide
Proper Disposal of Trifluperidol Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Trifluperidol hydrochloride, a potent antipsychotic compound, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, a suitable respirator should be worn.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols. Avoid contact with skin and eyes.[1] In case of accidental contact, follow the first-aid measures outlined in the SDS immediately.[1]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] This ensures that the compound is managed in an environmentally responsible and compliant manner.
Step 1: Segregation and Collection
-
Do not mix this compound with other waste streams.
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated, clearly labeled, and sealed container. The container should be suitable for hazardous chemical waste.
Step 2: Professional Disposal
-
Arrange for the collection of the waste by a licensed chemical destruction plant.[1]
-
The preferred method of destruction is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]
Step 3: Disposal of Empty Containers
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Containers can be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1] Combustible packaging materials may be incinerated.[1]
Environmental Protection:
-
Crucially, do not discharge this compound or its containers into sewer systems or drains. [1]
-
Discharge into the environment must be strictly avoided.[1]
Quantitative Data and Chemical Properties
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 2062-77-3 |
| Molecular Formula | C₂₂H₂₄ClF₄NO₂ |
| Molecular Weight | 445.9 g/mol [2] |
| GHS Hazard Statement | H301: Toxic if swallowed[2] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant[2] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management protocols and information derived from the Safety Data Sheet for Trifluperidol.[1] No specific experimental protocols for disposal were cited in the provided search results beyond the recommended professional disposal methods. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Trifluperidol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Trifluperidol hydrochloride, a potent antipsychotic compound. Adherence to these procedural guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A dust mask (type N95, US) may be sufficient for low-dust activities. | Prevents inhalation of dust and aerosols. |
| Hand Protection | Chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1] | Prevents skin contact and absorption. |
| Eye Protection | Eyeshields or chemical safety goggles. | Protects eyes from splashes and dust. |
| Body Protection | Fire/flame resistant and impervious clothing.[1] A lab coat should be worn at a minimum. | Protects skin from accidental contact and contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps.
Experimental Protocols:
When working with this compound, all experimental protocols should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1] Use non-sparking tools to prevent ignition sources.[1] Avoid the formation of dust and aerosols by handling the solid material carefully.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent).[1] The rinsed packaging can then be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is required.
In all cases of exposure, it is critical to seek professional medical advice promptly. Provide the medical personnel with the Safety Data Sheet (SDS) for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
